molecular formula C21H17ClF2N4O2 B15614191 ARS-1620

ARS-1620

カタログ番号: B15614191
分子量: 430.8 g/mol
InChIキー: ZRPZPNYZFSJUPA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

ARS-1620 is a qinazoline derivative carrying chloro and fluoro substituents at positions 6 and 8 respectively, a 2-fluoro-6-hydroxyphenyl group at position 7, and a 4-(prop-2-enoyl)piperazin-1-yl group at position 4. A potent, selective, and orally bioavailable covalent KRAS-G12C inhibitor, it inhibits the protein coding gene KRAS (Kirsten rat sarcoma virus) with high potency in cells and animals. It has a role as an inhibitor, an antiviral agent and an antineoplastic agent.
covalent S-IIP G12C inhibitor for targeting of KRAS G12C mutant tumors

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF2N4O2/c1-2-16(30)27-6-8-28(9-7-27)21-12-10-13(22)17(19(24)20(12)25-11-26-21)18-14(23)4-3-5-15(18)29/h2-5,10-11,29H,1,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPZPNYZFSJUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ARS-1620

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ARS-1620 is a pioneering, orally bioavailable, small molecule inhibitor that specifically and covalently targets the G12C mutant of the KRAS oncoprotein. For decades, KRAS was considered "undruggable" due to its smooth surface and high affinity for GTP. The development of this compound and similar molecules represents a significant breakthrough in oncology, offering a targeted therapeutic strategy for a prevalent and aggressive driver of cancer. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: Covalent Inhibition of KRAS G12C

This compound exerts its therapeutic effect by irreversibly binding to the mutant cysteine residue at position 12 of the KRAS G12C protein. This covalent modification locks the oncoprotein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and halting the oncogenic signaling cascade.[1][2][3]

The mechanism can be broken down into two key steps:

  • Reversible Binding: this compound initially binds non-covalently to a cryptic, allosteric pocket known as the Switch-II pocket (S-IIP).[1][2] This pocket is only accessible when KRAS G12C is in its inactive, GDP-bound conformation.

  • Irreversible Covalent Bonding: Following initial binding, the electrophilic acrylamide (B121943) warhead of this compound forms a covalent bond with the thiol group of the Cys12 residue.[4] This irreversible binding traps KRAS G12C in the inactive state.

This targeted approach ensures high selectivity for the mutant protein, sparing wild-type KRAS and minimizing off-target effects.[2][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters that define the potency and pharmacokinetic profile of this compound.

ParameterValueCell Line / ConditionsReference
IC50 (Anti-proliferative) 0.4 µMNCI-H358 (2D culture)[6]
1.32 µM (average)H358 and H23[2]
Rate of Covalent Modification (kobs/[I]) 1,100 ± 200 M⁻¹s⁻¹In vitro[5]
Oral Bioavailability (F) >60%In mice[5]

Table 1: In Vitro and In Vivo Activity of this compound

Downstream Signaling Pathway Inhibition

By locking KRAS G12C in an inactive state, this compound effectively blocks the activation of downstream signaling pathways that are critical for cancer cell proliferation, survival, and growth. The two primary pathways affected are the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway.[5][7]

Inhibition of these pathways by this compound has been demonstrated by a dose-dependent reduction in the phosphorylation of key downstream effector proteins, including MEK, ERK, RSK, S6, and AKT in KRAS G12C mutant cell lines.[5]

Caption: this compound signaling pathway inhibition.

Mechanisms of Resistance

Despite the initial efficacy of this compound, both intrinsic and acquired resistance can emerge. Understanding these mechanisms is crucial for developing effective combination therapies.

  • Reactivation of RAS Pathway: Cancer cells can develop resistance by reactivating the RAS-MAPK pathway through various feedback mechanisms.[8] This can involve the upregulation of receptor tyrosine kinases (RTKs) like EGFR, which can lead to increased production of active, GTP-bound KRAS.[6]

  • Activation of Bypass Pathways: Tumor cells can bypass the need for KRAS signaling by activating alternative survival pathways, such as the PI3K/AKT/mTOR pathway.[7]

  • Genomic Alterations: Acquired resistance can also arise from secondary mutations in the KRAS gene or other downstream components of the signaling cascade.[7]

Combination therapies that target these resistance mechanisms, such as co-administration of this compound with mTOR inhibitors or IGF1R inhibitors, have shown promise in preclinical models.[5]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

KRAS G12C Nucleotide Exchange Assay

This assay is designed to screen for inhibitors that lock KRAS G12C in its inactive, GDP-bound state by preventing the exchange of GDP for GTP.

Principle: KRAS G12C pre-loaded with a fluorescent GDP analog (e.g., BODIPY-GDP) is incubated with the test compound. The addition of a guanine (B1146940) nucleotide exchange factor (GEF), such as SOS1, and excess unlabeled GTP initiates the nucleotide exchange. If the inhibitor is effective, it will prevent the release of the fluorescent GDP, resulting in a sustained high fluorescence signal.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of purified, recombinant KRAS G12C protein loaded with BODIPY-GDP.

    • Prepare a solution of the GEF, SOS1.

    • Prepare a solution of unlabeled GTP.

    • Prepare serial dilutions of this compound in an appropriate buffer (e.g., with 5% DMSO).

  • Assay Procedure:

    • In a 384-well plate, add the BODIPY-GDP-loaded KRAS G12C protein.

    • Add the serially diluted this compound or vehicle control to the wells.

    • Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for inhibitor binding.

    • Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and unlabeled GTP to each well.

    • Monitor the fluorescence intensity over time using a plate reader (Excitation/Emission ~470nm/525nm for BODIPY).

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Nucleotide_Exchange_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - BODIPY-GDP-KRAS G12C - this compound dilutions - SOS1/GTP mix Start->Prep_Reagents Dispense_KRAS Dispense BODIPY-GDP-KRAS G12C into 384-well plate Prep_Reagents->Dispense_KRAS Add_Inhibitor Add this compound dilutions or vehicle control Dispense_KRAS->Add_Inhibitor Incubate Incubate at RT (2 hours) Add_Inhibitor->Incubate Add_SOS1_GTP Add SOS1/GTP mix to initiate exchange Incubate->Add_SOS1_GTP Read_Fluorescence Read fluorescence over time Add_SOS1_GTP->Read_Fluorescence Analyze_Data Analyze Data: - Calculate % inhibition - Determine IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a KRAS G12C nucleotide exchange assay.

KRAS-RAF Interaction Assay

This assay assesses the ability of this compound to disrupt the interaction between active KRAS G12C and its downstream effector, RAF1.

Principle: This assay often utilizes a technology like Homogeneous Time-Resolved Fluorescence (HTRF). Biotinylated, GTP-loaded KRAS G12C is incubated with a GST-tagged RAF1 Ras-Binding Domain (RBD). The interaction is detected using a fluorescently labeled anti-GST antibody and a streptavidin-conjugated fluorophore. Inhibition of the interaction by this compound leads to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare solutions of biotinylated, GTP-loaded KRAS G12C and GST-tagged RAF1-RBD.

    • Prepare solutions of the HTRF detection reagents (e.g., terbium-cryptate labeled anti-GST antibody and d2-labeled streptavidin).

    • Prepare serial dilutions of this compound.

  • Assay Procedure:

    • In a suitable assay plate, add the biotinylated KRAS G12C-GTP and GST-RAF1-RBD.

    • Add the serially diluted this compound or vehicle control.

    • Incubate to allow for potential disruption of the protein-protein interaction.

    • Add the HTRF detection reagents.

    • Incubate to allow for binding of the detection reagents.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • Calculate the HTRF ratio and determine the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 value from the dose-response curve.

Western Blot Analysis of Downstream Signaling

This protocol is used to measure the phosphorylation levels of key downstream proteins like ERK and AKT to confirm the inhibitory effect of this compound on their respective signaling pathways.

Protocol:

  • Cell Culture and Treatment:

    • Culture KRAS G12C mutant cells (e.g., NCI-H358) to a suitable confluency.

    • Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 6, 24, 48 hours).[8]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels to determine the relative inhibition of signaling.

Conclusion

This compound represents a landmark achievement in the targeted therapy of KRAS-driven cancers. Its mechanism of action, centered on the covalent and selective inhibition of the KRAS G12C mutant, provides a powerful means to shut down oncogenic signaling. The data and experimental protocols outlined in this guide offer a comprehensive resource for researchers in oncology and drug discovery, facilitating further investigation into KRAS G12C inhibition and the development of next-generation therapies to overcome resistance and improve patient outcomes.

References

The Structure-Activity Relationship of ARS-1620: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the pioneering KRAS G12C inhibitor, ARS-1620, detailing its mechanism of action, structure-activity relationship, and the experimental methodologies used for its characterization.

Introduction: Targeting the "Undruggable" Oncoprotein

For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has been a formidable challenge in oncology, largely considered "undruggable" due to its smooth protein surface and high affinity for GTP.[1] The G12C mutation, a glycine-to-cysteine substitution at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC) and locks the protein in a constitutively active, GTP-bound state, driving uncontrolled cell proliferation.[1] The discovery of a cryptic allosteric pocket, known as the Switch-II pocket (S-IIP), which is present only in the inactive, GDP-bound form of KRAS G12C, marked a turning point in the development of direct KRAS inhibitors.[2][3] this compound emerged as a potent and selective covalent inhibitor that specifically targets this pocket, representing a significant breakthrough in the field.[4][5]

Mechanism of Action: A Two-Step Covalent Engagement

This compound exerts its inhibitory effect through a well-defined two-step mechanism:

  • Reversible Binding: The inhibitor first binds non-covalently to the shallow, dynamic S-IIP of GDP-bound KRAS G12C.[1] This initial interaction is characterized by a weak binding affinity.[6][7]

  • Covalent Modification: Following the initial non-covalent binding, the electrophilic acrylamide (B121943) "warhead" of this compound forms an irreversible covalent bond with the thiol group of the mutant cysteine residue at position 12.[1] This covalent modification locks KRAS G12C in an inactive conformation, preventing the exchange of GDP for GTP.[8] By trapping the oncoprotein in this inactive state, this compound effectively blocks downstream signaling through critical pro-survival pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.[1][9]

This reactivity-driven mechanism, where the protein catalyzes the covalent reaction, is key to the high potency of this compound despite its modest initial binding affinity.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and activity across various experimental systems.

Table 1: Cellular Potency of this compound

ParameterValueCell Line/SystemReference
IC50 (RAS Signaling)120 nMIn vitro[8]
IC50 (Cell Growth)150 nM (average)p.G12C cell lines[1][10]
IC50 (NCI-H358)0.05 µMNCI-H358[1]
IC50 (MIA PaCa-2)0.003 µMMIA PaCa-2[1]
Average IC501.32 µMH358 and H23[1][11][12]
Target Engagement (TE50)~0.3 µM (at 2 hr)p.G12C cell lines[1]
Near Complete Engagement3.0 µM (at 2 hr)p.G12C cell lines[1]

Table 2: Kinetic and Binding Parameters of this compound

ParameterValueMethodReference
k_inact/K_i (k_obs/[I])1,100 ± 200 M⁻¹s⁻¹Biochemical[1][9]
Reversible Binding Affinity (K_I)Weak (in the micromolar range)Computational/Biochemical[1][6][7]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the structure-activity relationship of this compound are provided below.

Protocol 1: Nucleotide Exchange Assay

This assay is designed to screen for inhibitors that lock KRAS G12C in its inactive, GDP-bound state by preventing nucleotide exchange.[1]

Reagent Preparation:

  • Prepare a solution of GDP-loaded KRAS G12C protein.

  • Prepare solutions of the guanine (B1146940) nucleotide exchange factor (GEF) SOS1 and a fluorescently labeled GTP analog (e.g., BODIPY-GTP).

  • Prepare a solution of the test inhibitor (this compound) at various concentrations.

  • Prepare assay buffer containing appropriate salts and detergents.[1]

Reaction Setup (384-well plate format):

  • Add a small volume of the inhibitor solution or DMSO (vehicle control) to the wells.

  • Add the GDP-loaded KRAS G12C protein to the wells and incubate to allow for inhibitor binding.

  • Initiate the exchange reaction by adding a mixture of SOS1 and the fluorescently labeled GTP analog.

  • Monitor the increase in fluorescence over time, which corresponds to the binding of the fluorescent GTP to KRAS G12C.[1]

Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.[1]

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[13]

Procedure:

  • Seed KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or DMSO for a specified period (e.g., 72-96 hours).

  • Add the CellTiter-Glo® reagent to each well and incubate to lyse the cells and stabilize the luciferase enzyme.

  • Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ATP present and thus the number of viable cells.

Data Analysis:

  • Normalize the luminescence readings to the DMSO-treated control wells.

  • Calculate the percentage of cell growth inhibition for each concentration of this compound.

  • Determine the IC50 value from the resulting dose-response curve.

Protocol 3: Western Blot Analysis for Downstream Signaling

This technique is used to assess the effect of this compound on the phosphorylation status of key downstream effector proteins in the MAPK and PI3K/AKT signaling pathways.[9][14]

Procedure:

  • Treat KRAS G12C mutant cells with this compound at various concentrations and time points.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.[13]

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[13]

  • Block the membrane and incubate with primary antibodies specific for phosphorylated and total forms of ERK, MEK, AKT, and S6.[9][13]

  • Incubate with the appropriate HRP-conjugated secondary antibody.[13]

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Data Analysis:

  • Quantify the band intensities and determine the ratio of phosphorylated to total protein for each downstream effector.

  • Compare the phosphorylation levels in this compound-treated cells to the vehicle-treated controls to assess the extent of pathway inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

ARS1620_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_G12C_GDP KRAS G12C (GDP-bound, Inactive) KRAS_G12C_GTP KRAS G12C (GTP-bound, Active) RAF RAF KRAS_G12C_GTP->RAF Activates PI3K PI3K KRAS_G12C_GTP->PI3K Activates SOS1->KRAS_G12C_GDP Promotes GDP-GTP Exchange ARS1620 This compound ARS1620->KRAS_G12C_GDP Covalently Binds & Inhibits Exchange MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Survival Promotes

Caption: Mechanism of this compound action on the KRAS G12C signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Analysis cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assays (e.g., Nucleotide Exchange) Cell_Based_Assays Cell-Based Assays Biochemical_Assay->Cell_Based_Assays Informs Cell_Viability Cell Viability/ Proliferation Assay Cell_Based_Assays->Cell_Viability Western_Blot Western Blot for Downstream Signaling Cell_Based_Assays->Western_Blot Target_Engagement Target Engagement Assay Cell_Based_Assays->Target_Engagement Xenograft_Models Xenograft Models (e.g., NSCLC cell lines) Cell_Viability->Xenograft_Models Promising candidates advance Western_Blot->Xenograft_Models Promising candidates advance Target_Engagement->Xenograft_Models Promising candidates advance Efficacy_Studies Efficacy Studies (Tumor Growth Inhibition) Xenograft_Models->Efficacy_Studies PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies Xenograft_Models->PK_PD_Studies

Caption: A typical experimental workflow for the evaluation of this compound.

Conclusion

This compound stands as a landmark achievement in the quest to develop effective therapies against KRAS-mutant cancers.[2] Its unique covalent mechanism of action, which irreversibly locks the KRAS G12C oncoprotein in an inactive state, has provided a powerful strategy to inhibit aberrant downstream signaling.[1] The comprehensive in vitro and in vivo data, supported by detailed experimental protocols, underscore its potency and selectivity.[4][15] This technical guide provides a foundational resource for researchers and drug development professionals, facilitating a deeper understanding of the structure-activity relationship of this compound and paving the way for the development of next-generation KRAS G12C inhibitors.

References

ARS-1620: A Technical Guide to a Covalent Chemical Probe for KRAS G12C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ARS-1620, a pioneering covalent inhibitor of the KRAS G12C mutant, which has served as a critical chemical probe to validate the "undruggability" of KRAS. This document details the mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for the characterization of this compound and similar molecules.

Introduction: Targeting the "Undruggable" KRAS

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that acts as a molecular switch in crucial signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation—a glycine-to-cysteine substitution at codon 12—being particularly prevalent in non-small cell lung cancer (NSCLC). This mutation abrogates GTPase activity, locking KRAS in a constitutively active, GTP-bound state, which leads to uncontrolled cell growth.

For decades, the smooth surface of the KRAS protein and its picomolar affinity for GTP made direct inhibition a formidable challenge. The discovery of a cryptic, allosteric pocket beneath the Switch-II loop (Switch-II pocket or S-IIP) that is accessible in the inactive, GDP-bound state of KRAS G12C, paved the way for the development of allele-specific covalent inhibitors. This compound emerged as a potent and selective tool compound, demonstrating that direct targeting of KRAS G12C is a viable therapeutic strategy.

Mechanism of Action

This compound employs a two-step mechanism to inhibit KRAS G12C:

  • Reversible Binding: The inhibitor initially binds non-covalently to the Switch-II pocket of GDP-bound KRAS G12C. This interaction is relatively weak, with an affinity in the micromolar range.

  • Covalent Modification: Following initial binding, the electrophilic acrylamide (B121943) "warhead" of this compound forms an irreversible covalent bond with the thiol group of the mutant cysteine 12. This covalent modification locks KRAS G12C in an inactive conformation, preventing the exchange of GDP for GTP. Consequently, downstream signaling through the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways is blocked.

This mechanism is highly specific to the G12C mutant, as wild-type KRAS lacks the reactive cysteine residue at codon 12.

cluster_0 KRAS G12C Cycle cluster_1 This compound Inhibition KRAS_G12C_GDP KRAS G12C-GDP (Inactive) KRAS_G12C_GTP KRAS G12C-GTP (Active) KRAS_G12C_GDP->KRAS_G12C_GTP GEF (e.g., SOS1) Covalent_Complex This compound-KRAS G12C (Inactive) KRAS_G12C_GDP->Covalent_Complex Covalent Bond Formation (Cys12) KRAS_G12C_GTP->KRAS_G12C_GDP GAP Downstream_Signaling RAF-MEK-ERK PI3K-AKT KRAS_G12C_GTP->Downstream_Signaling Effector Binding ARS_1620 This compound ARS_1620->KRAS_G12C_GDP Reversible Binding to S-IIP Block_Signaling Signaling Blocked Covalent_Complex->Block_Signaling

Caption: Mechanism of this compound action on KRAS G12C.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and activity across various assays and cell lines.

ParameterValueCell Line/SystemReference
IC50 (RAS Signaling) 120 nMIn vitro[1]
IC50 (Cell Growth, average) 150 nMKRAS G12C mutant cell lines[2]
IC50 (NCI-H358) 0.05 µMNCI-H358
IC50 (MIA PaCa-2) 0.003 µMMIA PaCa-2
Average IC50 1.32 µMH358 and H23[3]
Target Engagement (TE50, 2 hr) ~0.3 µMKRAS G12C mutant cell lines[4]
Near Complete Engagement (2 hr) 3.0 µMKRAS G12C mutant cell lines[4]
Table 1: Cellular Potency of this compound
ParameterValueMethodReference
k_inact/K_i (k_obs/[I]) 1,100 ± 200 M⁻¹s⁻¹Biochemical
Reversible Binding Affinity (K_I) Weak (micromolar range)Computational/Biochemical
Table 2: Kinetic and Binding Parameters of this compound

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

Cell Culture
  • NCI-H358 (NSCLC, KRAS G12C):

    • Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 2mM L-glutamine.

    • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

    • Subculture: Split sub-confluent cultures (70-80%) 1:3 to 1:6 using 0.25% Trypsin-EDTA.

  • MIA PaCa-2 (Pancreatic Cancer, KRAS G12C):

    • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 2.5% horse serum.

    • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

    • Subculture: Split sub-confluent cultures (70-80%) 1:3 to 1:6 using 0.25% Trypsin-EDTA.

Cell Viability Assay (CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability.

  • Materials:

    • Opaque-walled 96-well plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

    • Luminometer

  • Protocol:

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 90 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

    • Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.

    • Incubate for 72-120 hours at 37°C, 5% CO2.

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Calculate the IC50 value from the dose-response curve.

Western Blotting for Signaling Pathway Analysis

This protocol is for assessing the phosphorylation status of key downstream effectors of the KRAS pathway, such as ERK and AKT.

  • Materials:

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Plate cells and treat with various concentrations of this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

KRAS-GTP Pull-Down Assay

This assay is used to specifically isolate and quantify the active, GTP-bound form of KRAS.

  • Materials:

    • Active Ras Pull-Down and Detection Kit (containing Raf-1 RBD agarose (B213101) beads)

    • Lysis/Binding/Wash Buffer

  • Protocol:

    • Culture and treat cells as required.

    • Lyse the cells in ice-cold Lysis/Binding/Wash Buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

    • Normalize the protein concentration of the lysates.

    • Incubate an aliquot of the lysate (e.g., 500 µg - 1 mg) with Raf-1 RBD agarose beads for 1 hour at 4°C with gentle rocking.

    • Wash the beads three times with Lysis/Binding/Wash Buffer.

    • Elute the bound proteins by boiling the beads in 2x Laemmli sample buffer.

    • Analyze the eluted proteins by Western blotting using a KRAS-specific antibody.

    • A fraction of the total cell lysate should be run as an input control.

Target Engagement Assay by Mass Spectrometry

This method quantifies the extent of covalent modification of KRAS G12C by this compound.

  • Protocol Outline:

    • Sample Preparation:

      • Treat cells or tumor tissue with this compound.

      • Lyse the samples and quantify the protein concentration.

      • Reduce and alkylate the protein lysates.

      • Digest the proteins into peptides using trypsin.

    • LC-MS/MS Analysis:

      • Separate the peptides by liquid chromatography.

      • Analyze the peptides by tandem mass spectrometry (MS/MS).

      • Monitor for the specific peptide containing Cys12 of KRAS.

    • Data Analysis:

      • Quantify the peak areas of the unmodified Cys12-containing peptide and the this compound-adducted peptide.

      • Calculate the percentage of target engagement as: (Adducted Peptide Area / (Adducted Peptide Area + Unmodified Peptide Area)) * 100.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude mice)

    • KRAS G12C mutant cancer cells (e.g., NCI-H358)

    • Matrigel (optional)

    • This compound formulation for oral gavage

  • Protocol:

    • Tumor Implantation:

      • Subcutaneously inject 1-5 x 10^6 cells in sterile PBS (or a mixture with Matrigel) into the flank of each mouse.

    • Tumor Growth Monitoring:

      • Monitor tumor growth by measuring with calipers 2-3 times per week.

      • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Treatment:

      • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.

      • Administer this compound (e.g., 100-200 mg/kg) or vehicle daily via oral gavage.

    • Efficacy Assessment:

      • Continue to monitor tumor volume and body weight throughout the study.

      • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, target engagement).

Signaling Pathways and Experimental Workflow Visualization

cluster_KRAS_Signaling KRAS G12C Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_G12C KRAS G12C-GTP SOS1->KRAS_G12C RAF RAF KRAS_G12C->RAF PI3K PI3K KRAS_G12C->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ARS_1620 This compound ARS_1620->KRAS_G12C

Caption: Simplified KRAS G12C signaling pathway and the point of inhibition by this compound.

cluster_In_Vitro In Vitro Characterization cluster_In_Vivo In Vivo Efficacy Start Hypothesis: This compound inhibits KRAS G12C Cell_Culture Cell Culture (e.g., NCI-H358, MIA PaCa-2) Start->Cell_Culture In_Vitro_Assays In Vitro Assays Cell_Culture->In_Vitro_Assays In_Vivo_Studies In Vivo Studies Cell_Culture->In_Vivo_Studies Cell_Viability Cell Viability (IC50) In_Vitro_Assays->Cell_Viability Western_Blot Western Blot (pERK, pAKT) In_Vitro_Assays->Western_Blot GTP_Pulldown KRAS-GTP Pull-down In_Vitro_Assays->GTP_Pulldown Target_Engagement_MS Target Engagement (Mass Spec) In_Vitro_Assays->Target_Engagement_MS Xenograft_Model Xenograft Model Establishment In_Vivo_Studies->Xenograft_Model Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Western_Blot->Data_Analysis GTP_Pulldown->Data_Analysis Target_Engagement_MS->Data_Analysis Treatment This compound Treatment Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Tumor_Measurement->Data_Analysis PD_Analysis Pharmacodynamic Analysis Tumor_Measurement->PD_Analysis PD_Analysis->Data_Analysis

Caption: General experimental workflow for the characterization of this compound.

Conclusion

This compound has been an invaluable chemical probe in the field of oncology and drug discovery. It has not only demonstrated that direct and selective inhibition of KRAS G12C is an achievable therapeutic strategy but has also provided a robust tool for interrogating the complexities of KRAS biology. The data and experimental protocols outlined in this guide offer a comprehensive resource for researchers, facilitating further investigation into KRAS G12C inhibition and the development of next-generation therapies for KRAS-mutant cancers.

References

ARS-1620: A Deep Dive into Target Selectivity and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of ARS-1620, a pioneering covalent inhibitor of the KRAS G12C mutant, a once considered "undruggable" oncoprotein. We will explore the core aspects of its target selectivity and specificity, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and the scientific processes used in its evaluation.

Executive Summary

This compound is a highly selective, orally bioavailable small molecule that specifically targets the cysteine residue of the KRAS G12C mutant protein.[1][2] It covalently binds to the switch-II pocket of GDP-bound KRAS G12C, trapping it in an inactive state and thereby inhibiting downstream oncogenic signaling.[1][3][4] This targeted approach spares the wild-type KRAS protein, a critical factor for minimizing off-target effects and enhancing its therapeutic window.[1] Preclinical studies have demonstrated its potent anti-tumor activity in various KRAS G12C-mutant cancer models.[1][2]

Quantitative Assessment of Potency and Selectivity

The efficacy of this compound is underpinned by its potent and selective inhibition of KRAS G12C. The following tables summarize key quantitative data from various biochemical and cellular assays.

Table 1: Biochemical Potency and Kinetics of this compound

ParameterValueMethodReference
kinact/Ki1,100 ± 200 M⁻¹s⁻¹Biochemical Assay[5]
Reversible Binding Affinity (KI)Weak (micromolar range)Computational[6]
IC50 (Nucleotide Exchange)0.21 ± 0.04 µMNucleotide Exchange Assay[7]

Table 2: Cellular Potency and Target Engagement of this compound

ParameterValueCell Line/ModelReference
IC50 (RAS-GTP Signaling)120 nMH358[3][4]
Average IC50 (Cell Growth)1.32 µMH358 and H23[8]
IC50 (NCI-H358 Cell Viability)~0.05 µMNCI-H358[6]
IC50 (MIA PaCa-2 Cell Viability)~0.003 µMMIA PaCa-2[6]
Target Engagement (TE50) at 2 hr~0.3 µMp.G12C cell lines[9]
Near Complete Target Engagement at 2 hr3.0 µMp.G12C cell lines[9]

Table 3: Selectivity Profile of this compound

TargetActivityCommentReference
KRAS G12CPotent covalent inhibitorSelectively binds to the mutant cysteine.[1][3]
Wild-Type KRASNo significant inhibitionSpares the wild-type protein, enhancing the therapeutic window.[1][10]
Other RAS isoforms (G12S, G12D, G12V)Low to no activityDemonstrates high selectivity for the G12C mutation.[8]

Mechanism of Action: Covalent Inhibition of KRAS G12C

This compound exerts its function through a highly specific mechanism of action that locks the KRAS G12C protein in an inactive conformation. The process begins with the non-covalent binding of this compound to the switch-II pocket, an allosteric site present only in the GDP-bound (inactive) state of KRAS G12C.[1][4] This initial binding is followed by a covalent reaction between the acrylamide (B121943) warhead of this compound and the thiol group of the cysteine residue at position 12.[4] This irreversible bond traps KRAS G12C in its inactive state, preventing the exchange of GDP for GTP and subsequently blocking the activation of downstream signaling pathways, such as the MAPK and PI3K/AKT/mTOR pathways, which are crucial for cancer cell proliferation and survival.[5][10]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptor Growth Factor Receptor SOS1 (GEF) SOS1 (GEF) Growth Factor Receptor->SOS1 (GEF) KRAS G12C (GDP) KRAS G12C (GDP) KRAS G12C (GTP) KRAS G12C (GTP) KRAS G12C (GDP)->KRAS G12C (GTP) RAF RAF KRAS G12C (GTP)->RAF This compound This compound This compound->KRAS G12C (GDP) Covalent Binding to Switch-II Pocket SOS1 (GEF)->KRAS G12C (GDP) GTP Loading MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival

Diagram 1: this compound Mechanism of Action on the KRAS Pathway.

Key Experimental Protocols

The characterization of this compound's selectivity and specificity relies on a suite of robust biochemical and cellular assays.

Nucleotide Exchange Assay (TR-FRET)

This assay is crucial for identifying inhibitors that lock KRAS G12C in its inactive, GDP-bound state by preventing nucleotide exchange.[6]

  • Principle: The assay monitors the binding of a fluorescently labeled GTP analog to KRAS G12C. Inhibition of nucleotide exchange by this compound results in a decreased TR-FRET signal.[6]

  • Protocol:

    • Reagent Preparation: Prepare solutions of GDP-loaded KRAS G12C protein, the guanine (B1146940) nucleotide exchange factor (GEF) SOS1, a fluorescently labeled GTP analog (e.g., BODIPY-GTP), and this compound at various concentrations in an appropriate assay buffer.[6]

    • Reaction Setup: In a 384-well plate, add the this compound solution or a DMSO vehicle control.[6]

    • Add the GDP-loaded KRAS G12C protein and incubate to allow for inhibitor binding.[6]

    • Initiate the exchange reaction by adding a mixture of SOS1 and the fluorescently labeled GTP analog.[6]

    • Signal Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal over time. The signal is proportional to the amount of fluorescent GTP bound to KRAS G12C.[6]

    • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[6]

cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - KRAS G12C (GDP-bound) - SOS1 (GEF) - Fluorescent GTP - this compound Dispense Dispense this compound/ DMSO Reagents->Dispense Add_KRAS Add KRAS G12C & Incubate Dispense->Add_KRAS Initiate Add SOS1/GTP Mix & Initiate Reaction Add_KRAS->Initiate Measure Measure TR-FRET Signal Initiate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine Determine IC50 Calculate->Determine

Diagram 2: Workflow for Nucleotide Exchange Assay.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.

  • Principle: The binding of this compound to KRAS G12C stabilizes the protein, leading to an increase in its melting temperature. This change can be quantified by measuring the amount of soluble protein remaining after heat treatment.

  • Protocol:

    • Cell Treatment: Treat KRAS G12C mutant cells with this compound or a vehicle control for a specified time.

    • Heating: Heat the cell suspensions at a range of temperatures.

    • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Protein Quantification: Quantify the amount of soluble KRAS G12C in the supernatant using methods like Western blotting or mass spectrometry.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting curve in the presence of this compound indicates target engagement.

A high-throughput adaptation of CETSA can be performed using acoustic reverse-phase protein arrays (HT-CETSA-aRPPA) for screening purposes.[11]

In Vivo Xenograft Models

To assess the in vivo efficacy and target selectivity of this compound, patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are utilized.[1][2]

  • Principle: These models involve implanting human tumors or cancer cell lines harboring the KRAS G12C mutation into immunocompromised mice. The effect of this compound on tumor growth is then evaluated.

  • Protocol:

    • Model Establishment: Establish subcutaneous xenografts by implanting KRAS G12C-positive tumor fragments or cells into mice.[2]

    • Treatment: Once tumors reach a specified size, orally administer this compound or a vehicle control to the mice daily.[2][9]

    • Tumor Measurement: Monitor tumor volume regularly throughout the treatment period.[2]

    • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess target engagement and downstream pathway modulation via techniques like Western blotting or mass spectrometry.

    • Data Analysis: Compare the tumor growth rates between the this compound-treated and control groups to determine the anti-tumor efficacy.

cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Implant Implant KRAS G12C Tumor Cells/Tissue into Mice Tumor_Growth Allow Tumors to Establish Implant->Tumor_Growth Randomize Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomize Administer Administer this compound (Oral) or Vehicle Randomize->Administer Monitor Monitor Tumor Growth and Animal Health Administer->Monitor Harvest Harvest Tumors Monitor->Harvest Analyze Analyze Target Engagement & Downstream Signaling Harvest->Analyze Evaluate Evaluate Anti-Tumor Efficacy Analyze->Evaluate

Diagram 3: In Vivo Xenograft Model Workflow.

Off-Target Considerations and Resistance

While this compound demonstrates high selectivity for KRAS G12C, the potential for off-target effects and the development of resistance are critical considerations in drug development.[10][12] Studies have shown that this compound has minimal impact on cells with wild-type KRAS or other KRAS mutations.[10] However, prolonged treatment can lead to acquired resistance through various mechanisms, including secondary mutations in KRAS or the activation of bypass signaling pathways.[12][13] Understanding these resistance mechanisms is crucial for the development of effective combination therapies. For instance, combining this compound with inhibitors of pathways like PI3K/AKT/mTOR or IGF1R has shown promise in overcoming resistance in preclinical models.[12][14]

Conclusion

This compound stands as a testament to the feasibility of directly targeting the KRAS G12C oncoprotein. Its high selectivity and specificity, validated through a rigorous series of biochemical and cellular assays, have paved the way for a new class of cancer therapeutics. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers and drug developers, fostering a deeper understanding of this compound and providing a foundation for the continued development of next-generation KRAS inhibitors. The exploration of resistance mechanisms and rational combination strategies will be pivotal in maximizing the clinical potential of this therapeutic approach.

References

Role of ARS-1620 in signal transduction studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of ARS-1620 in Signal Transduction Studies

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a pivotal molecular switch in cellular signaling, governing processes like cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most frequent drivers of human cancers, with the glycine-to-cysteine substitution at codon 12 (G12C) being especially prevalent in non-small cell lung cancer (NSCLC).[1] This mutation locks KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell growth.[1] For many years, the smooth surface and high GTP affinity of KRAS made it an "undruggable" target.[1] The discovery of a cryptic allosteric pocket, the Switch-II pocket (S-IIP), accessible only in the inactive, GDP-bound state, paved the way for a new class of inhibitors.[2][3]

This compound emerged as a pioneering, potent, and selective covalent inhibitor of KRAS G12C.[4][5] Developed as a significant improvement over its predecessor, ARS-853, it demonstrated superior drug-like properties, including excellent oral bioavailability and plasma stability, making it a crucial pharmacological tool to investigate KRAS biology in vivo.[2][6] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, its effects on downstream signaling pathways, relevant quantitative data, and the experimental protocols used for its characterization.

Mechanism of Action: Covalent Inhibition of KRAS G12C

This compound functions by specifically and irreversibly binding to the mutant cysteine residue at position 12 of the KRAS protein. This interaction is highly selective for the GDP-bound, inactive conformation of KRAS G12C.[3][7]

The mechanism involves a two-step process:

  • Reversible Binding : this compound initially binds non-covalently to the Switch-II pocket (S-IIP), a groove located beneath the effector-binding Switch-II loop.[1][2]

  • Covalent Bond Formation : Following initial binding, the acrylamide (B121943) warhead of this compound forms an irreversible covalent bond with the thiol group of the Cys12 residue.[2]

This covalent modification traps the KRAS G12C oncoprotein in its inactive state, preventing the exchange of GDP for GTP and subsequently blocking interactions with downstream effector proteins like RAF.[2] This effectively shuts down the aberrant signaling cascade that drives tumor growth.[2][3]

cluster_0 KRAS G12C Nucleotide Cycle cluster_1 This compound Inhibition KRAS_GDP KRAS G12C (GDP-bound) Inactive State KRAS_GTP KRAS G12C (GTP-bound) Active State KRAS_GDP->KRAS_GTP GEF (e.g., SOS1) Promotes GTP Loading Complex This compound :: KRAS G12C Covalently Bound Trapped Inactive State KRAS_GDP->Complex Covalent Bond Formation KRAS_GTP->KRAS_GDP GAP Promotes GTP Hydrolysis ARS1620 This compound ARS1620->KRAS_GDP Binds to Switch-II Pocket block Blocks Nucleotide Exchange & Effector Binding Complex->block block->KRAS_GTP

Caption: Covalent inhibition mechanism of this compound on the KRAS G12C protein.

Role in Signal Transduction

By locking KRAS G12C in an inactive state, this compound potently inhibits downstream oncogenic signaling. The primary pathways affected are the MAPK (RAS-RAF-MEK-ERK) and the PI3K-AKT-mTOR pathways, both of which are critical for cancer cell growth and survival.[6][8]

  • MAPK Pathway : Inhibition of KRAS G12C prevents the recruitment and activation of RAF kinases, leading to a dose-dependent reduction in the phosphorylation of MEK, ERK, and the downstream kinase RSK.[6]

  • PI3K/AKT/mTOR Pathway : this compound treatment also leads to the suppression of the PI3K/AKT/mTOR pathway, as evidenced by the reduced phosphorylation of AKT and the ribosomal protein S6.[6]

However, the response to this compound can be heterogeneous across different cancer cell lines. In some models, inhibition of the PI3K/AKT pathway is less complete, which can contribute to intrinsic resistance.[9] Furthermore, prolonged treatment can lead to the reactivation of MAPK signaling through feedback mechanisms, a key challenge in targeted therapy.[10][11]

G cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway RTK RTKs (EGFR, FGFR, etc.) GRB2_SOS GRB2 / SOS1 RTK->GRB2_SOS KRAS KRAS G12C GRB2_SOS->KRAS Activates RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K ARS1620 This compound ARS1620->KRAS Inhibits MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK_TRANS RSK / Transcription Factors ERK->RSK_TRANS S6_PROLIF S6 / Proliferation Proliferation Cell Growth, Proliferation, Survival RSK_TRANS->Proliferation Promote AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->S6_PROLIF S6_PROLIF->Proliferation Promote

Caption: this compound inhibits both the MAPK and PI3K/AKT downstream signaling pathways.

Quantitative Data Summary

The efficacy and properties of this compound have been quantified through various biochemical and cellular assays.

Table 1: Biochemical and Cellular Potency of this compound

Parameter Value Cell Line / Assay Condition Reference
Covalent Modification Rate (kobs/[I]) 1,100 ± 200 M-1s-1 Biochemical Assay [6]
IC50 (pERK Inhibition) ~120 nM H358 Cells [2]
IC50 (Cell Viability) ~0.006 - 0.009 µM (AMG-510) NCI-H358 & MIA PaCa-2 [6]

| | (Note: AMG-510 IC50 stated to be ~40x this compound) | | |

Note: IC50 values can vary significantly based on experimental conditions, assay type, and treatment duration.[12][13]

Table 2: Pharmacokinetic Properties of this compound

Parameter Value Species Reference
Oral Bioavailability (F) > 60% Mice [2][6]

| Plasma Stability | Sufficient for in vivo studies | Mice, Humans |[2] |

Experimental Protocols

Characterizing the effects of this compound involves a series of standard and specialized laboratory techniques.

G start Start: Select KRAS G12C Mutant Cell Line (e.g., NCI-H358) seed_cells 1. Seed cells in appropriate culture plates/flasks start->seed_cells treat 2. Treat cells with varying concentrations of this compound (and DMSO control) seed_cells->treat incubate 3. Incubate for a defined period (e.g., 24, 48, 72h) treat->incubate branch_point incubate->branch_point viability_assay 4a. Perform Cell Viability Assay (e.g., CellTiter-Glo®) branch_point->viability_assay For Viability lysis 4b. Lyse cells with RIPA buffer and quantify protein branch_point->lysis For Signaling read_lum 5a. Measure luminescence viability_assay->read_lum calc_ic50 6a. Calculate IC50 value from dose-response curve read_lum->calc_ic50 western_blot 5b. Perform Western Blot lysis->western_blot probe 6b. Probe membrane with antibodies for p-ERK, t-ERK, p-AKT, etc. western_blot->probe analyze_phos 7b. Analyze changes in protein phosphorylation probe->analyze_phos

Caption: General experimental workflow for evaluating this compound in vitro.
Protocol 1: Western Blot for Downstream Signaling

This protocol assesses the impact of this compound on the phosphorylation state of key signaling proteins.[12]

  • Cell Culture and Treatment : Plate KRAS G12C mutant cells (e.g., NCI-H358) and allow them to adhere. Treat cells with desired concentrations of this compound and a vehicle control (DMSO) for the specified time.

  • Cell Lysis : Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification : Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[12]

  • Sample Preparation : Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.[12]

  • SDS-PAGE and Transfer : Load samples onto an SDS-PAGE gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.[12]

  • Immunoblotting :

    • Block the membrane for 1 hour at room temperature using a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-ERK, t-ERK, p-AKT, t-AKT) overnight at 4°C.[12]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash the membrane again three times with TBST.

  • Detection : Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Analyze band intensities to quantify changes in phosphorylation.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures ATP levels as an indicator of metabolically active, viable cells to determine the inhibitor's cytotoxic or cytostatic potency.[12]

  • Cell Plating : Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment : Prepare a serial dilution of this compound. Treat the cells and include wells with vehicle control (DMSO).

  • Incubation : Incubate the plate for a desired period (e.g., 72 or 96 hours).

  • Assay Procedure :

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

  • Data Acquisition and Analysis :

    • Record luminescence using a plate reader.

    • Normalize the data to the DMSO-treated control wells.

    • Plot the normalized viability against the logarithm of the inhibitor concentration and fit the data using non-linear regression to calculate the IC50 value.[12]

Mechanisms of Resistance and Combination Strategies

Despite the initial efficacy of this compound, cancer cells can develop resistance through various adaptive mechanisms. A primary mode of resistance is the feedback reactivation of the MAPK pathway.[10] This can occur through:

  • Upregulation of Receptor Tyrosine Kinases (RTKs) : Inhibition of the MAPK pathway can relieve negative feedback loops, leading to the increased expression and activation of RTKs like EGFR, HER2/3, and FGFR.[10][14]

  • Activation of Wild-Type RAS : Activated RTKs can signal through the GEF SOS1, which is mediated by the phosphatase SHP2, to load GTP onto wild-type RAS isoforms (e.g., HRAS, NRAS), thereby bypassing the KRAS G12C-specific block.[10][11]

These resistance mechanisms highlight the need for combination therapies. Studies have shown that combining this compound with inhibitors of key signaling nodes can overcome resistance and enhance anti-tumor activity.[8][15] Promising combination partners include inhibitors of SHP2, EGFR, PI3K, and mTOR.[8][10][16]

G cluster_resistance Resistance Pathway RTK RTKs (EGFR, FGFR, etc.) SHP2 SHP2 RTK->SHP2 SOS1 SOS1 SHP2->SOS1 KRAS_G12C KRAS G12C SOS1->KRAS_G12C Activates WT_RAS WT RAS (HRAS, NRAS) SOS1->WT_RAS Activates MAPK MAPK Pathway (RAF-MEK-ERK) KRAS_G12C->MAPK WT_RAS->MAPK ARS1620 This compound ARS1620->KRAS_G12C ARS1620->MAPK Inhibition relieves negative feedback MAPK->RTK Negative Feedback Survival Cell Survival & Proliferation MAPK->Survival RTKi RTK Inhibitor RTKi->RTK SHP2i SHP2 Inhibitor SHP2i->SHP2

Caption: Resistance to this compound via RTK/SHP2 feedback and potential combination targets.

Conclusion

This compound represents a landmark compound in the field of targeted cancer therapy.[1] While it has not progressed to clinical trials itself, its development provided critical in vivo proof-of-concept that selectively targeting mutant KRAS is a viable therapeutic strategy.[5][17] As a potent and specific pharmacological tool, this compound has been instrumental in dissecting the complexities of KRAS-driven signal transduction, understanding mechanisms of drug resistance, and identifying effective combination strategies.[6][10] The insights gained from studies involving this compound have directly informed the development of the next generation of clinically approved KRAS G12C inhibitors, such as sotorasib (B605408) (AMG-510) and adagrasib (MRTX849), offering new hope for patients with KRAS G12C-mutant cancers.[7][16]

References

Preclinical Evaluation of ARS-1620: A Covalent KRAS G12C Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of ARS-1620, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted cancer therapies. This document details the mechanism of action, key quantitative data, and detailed experimental protocols for the assessment of this compound.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, becomes a key driver in numerous human cancers. The specific G12C mutation, a glycine-to-cysteine substitution at codon 12, renders the KRAS protein constitutively active, leading to uncontrolled cell proliferation and survival. For many years, KRAS was considered an "undruggable" target. This compound emerged as a second-generation, orally bioavailable, covalent inhibitor that specifically and irreversibly binds to the mutant cysteine in KRAS G12C. This covalent modification locks the oncoprotein in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.

Mechanism of Action

This compound exerts its therapeutic effect by selectively targeting the KRAS G12C mutant protein. The molecule is designed to fit into the switch-II pocket of the inactive, GDP-bound form of KRAS G12C. Once positioned, its reactive acrylamide (B121943) warhead forms a covalent bond with the thiol group of the cysteine residue at position 12. This irreversible binding traps KRAS G12C in an inactive conformation, preventing its interaction with downstream effector proteins and subsequently inhibiting the activation of pro-proliferative signaling cascades, most notably the MAPK and PI3K-AKT-mTOR pathways.[1][2]

Signaling Pathway Inhibition

This compound effectively suppresses the phosphorylation of key downstream signaling molecules. In KRAS G12C mutant cell lines, treatment with this compound leads to a dose-dependent reduction in the phosphorylation of MEK, ERK, RSK, S6, and AKT.[1] This targeted inhibition of oncogenic signaling ultimately results in decreased cell proliferation and tumor growth.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK SOS1 SOS1 RTK->SOS1 Activates KRAS_G12C_GDP KRAS G12C (Inactive-GDP) KRAS_G12C_GTP KRAS G12C (Active-GTP) KRAS_G12C_GDP->KRAS_G12C_GTP RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K SOS1->KRAS_G12C_GDP Promotes GDP/GTP Exchange MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates RSK RSK ERK->RSK Phosphorylates Proliferation_Survival Cell Proliferation & Survival RSK->Proliferation_Survival AKT AKT PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Phosphorylates S6 S6 mTOR->S6 Phosphorylates S6->Proliferation_Survival ARS_1620 This compound ARS_1620->KRAS_G12C_GDP Covalently binds & traps in inactive state

Caption: KRAS G12C signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key data points.

Biochemical and Cellular Potency
ParameterValueCell Line / Condition
Covalent Modification Rate (kobs/[I]) 1,100 ± 200 M⁻¹s⁻¹Biochemical Assay
IC50 (Cell Viability) ~150 nMKRAS G12C Mutant Cell Lines
IC50 (Ras Signaling in H358 cells) 120 nMH358 (KRAS G12C)
Average IC50 1.32 µMH358 and H23
Pharmacokinetics (in mice)
ParameterValue
Oral Bioavailability (F) >60%
Peak Tumor Concentration (50 mg/kg, single dose) 1.5 µM
Peak Tumor Concentration (200 mg/kg, 5 daily doses) 5.5 µM
KRAS G12C Target Occupancy (200 mg/kg) ≥70% for >24 hr
In Vivo Efficacy (Xenograft Models)
ModelDosageOutcome
MIAPaCa2 Xenografts (p.G12C) 200 mg/kg, once dailyMarked tumor regression
NCI-H358 Xenografts Not specified47% Tumor Growth Inhibition (TGI)
KRAS G12C-bearing Tumors 200 mg/kg/dayObvious tumor recession

Experimental Protocols

Detailed methodologies for key experiments in the preclinical evaluation of this compound are provided below.

General Experimental Workflow

The preclinical evaluation of a targeted inhibitor like this compound typically follows a structured workflow from initial biochemical assays to in vivo animal studies.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assays Biochemical Assays (e.g., Nucleotide Exchange) Cell_Based_Assays Cell-Based Assays (Viability, Apoptosis) Biochemical_Assays->Cell_Based_Assays Informs cellular potency Target_Engagement Target Engagement & Downstream Signaling (Western Blot, Pulldown) Cell_Based_Assays->Target_Engagement Confirms on-target effect PK_Studies Pharmacokinetic Studies (Bioavailability, Distribution) Target_Engagement->PK_Studies Guides dose selection Efficacy_Studies Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Studies Determines exposure-response Tox_Studies Toxicology Studies (Safety Assessment) Efficacy_Studies->Tox_Studies Evaluates therapeutic window

Caption: General workflow for the preclinical evaluation of this compound.
KRAS G12C Nucleotide Exchange Assay

This assay is designed to measure the ability of this compound to lock KRAS G12C in its inactive, GDP-bound state by preventing the exchange of GDP for a fluorescently labeled GTP analog.

Materials:

  • Purified, recombinant KRAS G12C protein

  • Guanine nucleotide exchange factor (GEF), e.g., SOS1

  • Fluorescently labeled GTP analog (e.g., BODIPY-GTP)

  • GDP

  • This compound

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)

  • 384-well, low-volume, black plates

  • Plate reader capable of measuring fluorescence.

Procedure:

  • Prepare Reagents:

    • Prepare a solution of GDP-loaded KRAS G12C protein in assay buffer.

    • Prepare solutions of SOS1 and BODIPY-GTP in assay buffer.

    • Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer.

  • Reaction Setup:

    • Add this compound solution or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add the GDP-loaded KRAS G12C protein to the wells and incubate to allow for inhibitor binding.

    • Initiate the exchange reaction by adding a mixture of SOS1 and BODIPY-GTP.

  • Signal Detection:

    • Incubate the plate at room temperature, protected from light.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis:

    • The rate of increase in fluorescence is proportional to the rate of nucleotide exchange.

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

KRAS-GTP Pulldown Assay

This assay is used to specifically isolate and quantify the amount of active, GTP-bound KRAS from cell lysates, thereby assessing the inhibitory effect of this compound.

Materials:

  • KRAS G12C mutant cell line (e.g., H358)

  • This compound

  • Cell lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors)

  • RAF1-RBD (Ras Binding Domain) agarose (B213101) beads

  • Wash buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40)

  • SDS-PAGE loading buffer

  • Anti-KRAS antibody

Procedure:

  • Cell Treatment and Lysis:

    • Culture H358 cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or DMSO for the desired time.

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Pulldown of Active KRAS:

    • Incubate equal amounts of protein lysate with RAF1-RBD agarose beads with gentle rocking at 4°C.

    • Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

  • Elution and Western Blot Analysis:

    • Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-KRAS antibody to detect the amount of active, pulled-down KRAS.

    • Analyze the total cell lysate as an input control.

Western Blot Analysis of Downstream Signaling

This protocol is used to assess the phosphorylation status of key proteins in the KRAS downstream signaling pathways following treatment with this compound.

Materials:

  • KRAS G12C mutant cell line (e.g., H358)

  • This compound

  • Cell lysis buffer (as in 4.3)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Follow the same procedure as in the KRAS-GTP Pulldown Assay (section 4.3, step 1).

  • Protein Quantification and Sample Preparation:

    • Determine protein concentration and normalize all samples.

    • Denature the protein samples by boiling in SDS-PAGE loading buffer.

  • SDS-PAGE and Membrane Transfer:

    • Load equal amounts of protein per lane and separate by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software and normalize to the total protein and/or loading control.

Conclusion

The preclinical data for this compound robustly demonstrate its potential as a potent, selective, and orally bioavailable inhibitor of KRAS G12C. Its well-defined mechanism of action, favorable pharmacokinetic profile, and significant in vivo efficacy in tumor models underscore its promise as a therapeutic agent for KRAS G12C-driven cancers. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this and other next-generation KRAS inhibitors. Further research, including combination strategies to overcome potential resistance mechanisms, will be crucial in translating the preclinical success of this compound into clinical benefit for patients.[1][3]

References

Methodological & Application

ARS-1620 Cell Culture Treatment Guide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: ARS-1620 is a potent and selective covalent inhibitor of KRAS G12C, a common oncogenic mutation in various cancers.[1][2][3] This molecule represents a significant advancement in targeting KRAS, a protein long considered "undruggable."[4] this compound specifically and irreversibly binds to the mutant cysteine-12 residue of KRAS G12C in its inactive, GDP-bound state.[1][2][5] This covalent modification locks the oncoprotein in an inactive conformation, thereby preventing GTP loading and subsequent activation of downstream oncogenic signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.[4][6][7] These application notes provide a comprehensive guide for the use of this compound in cell culture experiments.

Data Presentation

Cellular Potency of this compound
Cell LineCancer TypeKRAS G12C StatusIC50 (Cell Viability/Growth)NotesReference
NCI-H358Non-Small Cell Lung Cancer (NSCLC)Homozygous~0.05 µM - 0.4 µMSensitivity can vary based on 2D vs. 3D culture conditions.[4][8]
MIA PaCa-2Pancreatic Cancer-~0.003 µM-[4]
H23Non-Small Cell Lung Cancer (NSCLC)-Average IC50 of 1.32 µM (with H358)-[4][9]
Panel of p.G12C cell linesVarious-Average IC50 of 150 nM-[4][10]
Target Engagement and Signaling Inhibition
ParameterValueCell Line/SystemTime PointReference
IC50 (RAS Signaling)120 nMH358-[2][4]
Target Engagement (TE50)~0.3 µMp.G12C cell lines2 hours[4][11]
Near Complete Target Engagement3.0 µMp.G12C cell lines2 hours[4][11]
Inhibition of pERKIC50 ≈ 0.831 µM--[2]

Signaling Pathway and Experimental Workflow

ARS1620_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinases (RTKs) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_G12C_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_G12C_GDP Promotes GDP-GTP Exchange KRAS_G12C_GTP KRAS G12C-GTP (Active) KRAS_G12C_GDP->KRAS_G12C_GTP KRAS_G12C_GTP->KRAS_G12C_GDP GTP Hydrolysis (Impaired by G12C) RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation ARS1620 This compound ARS1620->KRAS_G12C_GDP Covalent Binding

Caption: this compound covalently binds to and inhibits the inactive GDP-bound KRAS G12C, blocking downstream signaling.

ARS1620_Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Downstream Analysis cluster_data Data Interpretation A 1. Cell Culture (KRAS G12C vs WT cell lines) B 2. Seeding (e.g., 96-well or 6-well plates) A->B C 3. This compound Treatment (Dose-response & time-course) B->C D 4a. Cell Viability Assay (e.g., CellTiter-Glo) C->D E 4b. Western Blot (pERK, pAKT, etc.) C->E F 4c. Target Engagement Assay (KRAS-GTP pulldown) C->F G 4d. Apoptosis Assay (e.g., Annexin V) C->G H 5. Data Analysis (IC50, pathway modulation) D->H E->H F->H G->H

Caption: A general workflow for the in vitro evaluation of this compound in cancer cell lines.

Experimental Protocols

Protocol 1: General Cell Culture and Treatment
  • Cell Lines: Use cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type or other mutant cell lines as negative controls (e.g., A549, H460).[6]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[11] Use the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[11]

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. For working solutions, dilute the stock in a complete culture medium. Note that for in vivo preparations, a vehicle of PEG300, Tween80, and ddH2O may be used.[11]

  • Treatment: When cells reach the desired confluency (typically 50-70%), replace the medium with a fresh medium containing the desired concentration of this compound or vehicle control (DMSO).

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures ATP levels as an indicator of cell viability.

  • Seeding: Seed cells in a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.001 µM to 10 µM) for 72-96 hours.[8]

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Protocol 3: Western Blot for Pathway Analysis

This protocol assesses the phosphorylation status of key downstream signaling proteins.

  • Seeding and Treatment: Seed cells in 6-well plates. At ~70-80% confluency, treat with this compound (e.g., 1 µM) for various time points (e.g., 2, 6, 24, 48 hours) to observe both initial inhibition and potential signal rebound.[8][12]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

    • Scrape and collect the lysate, then centrifuge to pellet cell debris.[13]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[13]

  • Immunoblotting:

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.[13]

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.[13]

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies include those against p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), total AKT, and a loading control (e.g., Vinculin or GAPDH).[12]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using software like ImageJ.[12][14]

Protocol 4: KRAS-GTP Pulldown Assay

This assay specifically measures the level of active, GTP-bound KRAS.

  • Cell Treatment and Lysis: Treat and lyse cells as described for Western Blotting.

  • Pulldown:

    • Incubate a portion of the cell lysate (e.g., 500 µg) with a RAF-RBD (RAS-binding domain) affinity resin or beads. This domain specifically binds to GTP-bound RAS.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

    • Analyze the eluate by Western blot using an antibody that recognizes KRAS.

    • Analyze a portion of the total cell lysate ("input") to confirm equal protein loading.

  • Analysis: A decrease in the KRAS signal in the pulldown fraction of this compound-treated cells indicates a reduction in active KRAS-GTP.[9][12]

Combination Therapies

Resistance to this compound monotherapy can emerge due to feedback reactivation of signaling pathways.[5][15] Preclinical studies have shown that combining this compound with inhibitors of other pathways can lead to synergistic anti-tumor activity.[12] Promising combination strategies include co-targeting:

  • PI3K/AKT/mTOR pathway: To overcome resistance mediated by this parallel survival pathway.[6][12]

  • Receptor Tyrosine Kinases (RTKs) like EGFR: To block upstream signals that can reactivate RAS.[5][16]

  • SHP2 or SOS1: To further suppress RAS reactivation mechanisms.[5]

When designing combination studies, it is crucial to assess synergy using methods such as the Bliss independence model or Combination Index (CI) calculations.[8][12]

References

Application Notes and Protocols for ARS-1620 in a Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARS-1620 is a potent and selective covalent inhibitor of KRAS G12C, a common oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][2][3][4] This molecule specifically binds to the mutant cysteine-12 residue, locking the KRAS protein in its inactive, GDP-bound state.[5] This action blocks downstream signaling through critical pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, thereby inhibiting tumor cell proliferation and survival.[6] Preclinical evaluation of this compound in mouse xenograft models is a critical step in understanding its in vivo efficacy and pharmacodynamic effects. This document provides a detailed protocol for establishing a subcutaneous xenograft model using the NCI-H358 human NSCLC cell line and evaluating the anti-tumor activity of this compound.

Signaling Pathway of this compound Inhibition

This compound exerts its anti-tumor effects by directly targeting the constitutively active KRAS G12C mutant protein. By locking KRAS in an inactive conformation, this compound prevents the activation of downstream effector pathways that are crucial for tumor growth and survival.

KRAS_Pathway cluster_upstream Upstream Activation cluster_ras KRAS Cycle cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinases (RTKs) KRAS_GDP KRAS G12C (Inactive-GDP) KRAS_GTP KRAS G12C (Active-GTP) KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K KRAS_GDP->KRAS_GTP GEF (SOS1) ARS1620 This compound ARS1620->KRAS_GDP Covalent Binding & Stabilization MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

KRAS G12C signaling and the inhibitory mechanism of this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical xenograft studies involving this compound and other KRAS G12C inhibitors.

Table 1: In Vivo Efficacy of this compound in a KRAS G12C Xenograft Model

Cell LineMouse StrainTreatmentDose (mg/kg)Administration RouteTumor Growth Inhibition (TGI)Reference
NCI-H358Nude MiceThis compound200Oral Gavage47%[3]
MIA PaCa-2Nude MiceThis compound200Oral GavageSignificant Regression[7]
H358Nude MiceThis compound100IntraperitonealSignificant Inhibition[5]
H1373Nude MiceThis compound100IntraperitonealSignificant Inhibition[5]

Table 2: In Vitro Potency of this compound

Cell LineAssayIC50Reference
H358Cell Viability~0.4 µM[8]
KRAS G12C Mutant CellsGrowth Suppression~150 nM[7]

Experimental Workflow

A typical workflow for evaluating this compound in a subcutaneous xenograft model involves several key stages, from cell culture to data analysis.

Xenograft_Workflow cluster_prep cluster_exp cluster_analysis Cell_Culture 1. Cell Culture (NCI-H358) Tumor_Implantation 3. Tumor Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Animal_Acclimation 2. Animal Acclimation (Immunodeficient Mice) Animal_Acclimation->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment 6. Treatment Initiation (this compound or Vehicle) Randomization->Treatment Efficacy_Monitoring 7. Efficacy Monitoring (Tumor Volume, Body Weight) Treatment->Efficacy_Monitoring Endpoint 8. Study Endpoint & Sample Collection Efficacy_Monitoring->Endpoint PD_Analysis 9. Pharmacodynamic Analysis (Western Blot) Endpoint->PD_Analysis Data_Analysis 10. Data Analysis & Reporting PD_Analysis->Data_Analysis

Standard workflow for a cell line-derived xenograft (CDX) study.

Detailed Experimental Protocols

Cell Culture and Preparation
  • Cell Line: NCI-H358 (human non-small cell lung adenocarcinoma, KRAS G12C mutant).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting:

    • Grow NCI-H358 cells to 80-90% confluency.

    • Wash the cells with sterile Phosphate-Buffered Saline (PBS).

    • Detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in sterile, serum-free medium or PBS.

    • Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >90%).

    • Adjust the cell concentration to 5 x 10^7 cells/mL for injection. Keep the cell suspension on ice.

Animal Husbandry and Tumor Implantation
  • Animal Model: Female athymic nude mice (nu/nu) or other immunodeficient strains (e.g., NOD-SCID), 6-8 weeks old.

  • Acclimation: Allow mice to acclimate for at least one week before any experimental procedures.

  • Implantation Procedure:

    • Anesthetize the mouse using isoflurane (B1672236) or another approved anesthetic.

    • Inject 100 µL of the cell suspension (containing 5 x 10^6 NCI-H358 cells) subcutaneously into the right flank of each mouse.

    • Monitor the animals for recovery from anesthesia.

Drug Formulation and Administration
  • Formulation: this compound is typically formulated for oral administration. A common vehicle for oral gavage is 0.5% Hydroxypropyl Methylcellulose (HPMC) and 0.2% Tween 80 in sterile water. The formulation should be prepared fresh daily.

  • Administration: Administer this compound or the vehicle control via oral gavage at the desired dose (e.g., 200 mg/kg) in a volume of 100-200 µL, typically once daily.[6]

In Vivo Efficacy Study
  • Tumor Monitoring:

    • Once tumors are palpable, begin measuring tumor dimensions using digital calipers at least twice a week.[1][10]

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Group Randomization: When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group) with similar average tumor volumes.

  • Treatment:

    • Initiate daily treatment with this compound or vehicle control.

    • Monitor animal body weight and overall health at least three times per week as an indicator of toxicity.[1]

  • Humane Endpoints: Euthanize mice if any of the following criteria are met:

    • Tumor volume exceeds 2000 mm³ or the tumor diameter exceeds 20 mm.

    • Tumor becomes ulcerated.

    • Body weight loss exceeds 20%.

    • The animal shows signs of significant distress (lethargy, hunched posture, rough coat).[11]

  • Efficacy Calculation: At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

Pharmacodynamic (PD) Analysis
  • Sample Collection: For PD analysis, a satellite group of tumor-bearing mice can be used.

    • Administer a single dose of this compound or vehicle.

    • At specific time points after dosing (e.g., 2, 6, 24 hours), euthanize the mice and excise the tumors.

    • Snap-freeze the tumor tissue in liquid nitrogen and store at -80°C until analysis.

  • Western Blot Protocol:

    • Tumor Lysis: Homogenize the frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysate at high speed at 4°C and collect the supernatant.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample and separate on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

      • Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

      • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12][13]

    • Quantification: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.

Conclusion

This document provides a comprehensive framework for conducting preclinical in vivo studies with the KRAS G12C inhibitor this compound. The detailed protocols for establishing a subcutaneous xenograft model, evaluating anti-tumor efficacy, and performing pharmacodynamic analysis will enable researchers to robustly assess the therapeutic potential of this compound and similar targeted agents. Adherence to these standardized procedures will ensure the generation of reliable and reproducible data, which is essential for the continued development of novel cancer therapies.

References

Application Notes and Protocols for ARS-1620 in 3D Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARS-1620 is a potent and selective covalent inhibitor of KRAS G12C, a common oncogenic mutation found in various cancers, particularly non-small cell lung cancer (NSCLC).[1][2][3] This mutation locks the KRAS protein in an active, GTP-bound state, leading to constitutive activation of downstream signaling pathways that drive cell proliferation and survival.[1][4] this compound specifically targets the mutant cysteine residue in KRAS G12C, trapping the protein in its inactive, GDP-bound state and thereby inhibiting downstream signaling.[3][5][6]

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their superior physiological relevance compared to traditional two-dimensional (2D) monolayers.[7][8][9] These models better recapitulate the complex in vivo tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and extracellular matrix signaling.[7][8][10] Consequently, 3D cultures can provide more predictive data on drug efficacy and resistance, making them invaluable tools for preclinical evaluation of targeted therapies like this compound.[9][11] Studies have shown that 3D spheroid cultures can be significantly more sensitive to targeted inhibitors like this compound compared to their 2D counterparts.[12]

These application notes provide a comprehensive guide for utilizing this compound in 3D cell culture models, including detailed protocols for spheroid and organoid-based assays.

Mechanism of Action and Signaling Pathway

This compound functions by covalently binding to the cysteine residue at position 12 of the mutated KRAS protein (KRAS G12C). This binding occurs within a cryptic groove known as the Switch-II pocket, which is accessible only when KRAS is in its inactive, GDP-bound state.[1][6] By locking KRAS G12C in this inactive conformation, this compound prevents the exchange of GDP for GTP, thereby inhibiting the activation of downstream effector pathways critical for tumor growth and survival, primarily the MAPK and PI3K-AKT pathways.[4][5][13]

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) GEF GEF (e.g., SOS1) RTK->GEF Activation KRAS_GDP KRAS G12C-GDP (Inactive) GEF->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GTP Loading KRAS_GTP->KRAS_GDP Intrinsic GTP Hydrolysis (Blocked by G12C mutation) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K ARS1620 This compound ARS1620->KRAS_GDP Covalent Binding, Locks in Inactive State MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.

Data Presentation: Efficacy of this compound

Parameter Cell Line Culture Condition Value Reference
pERK IC50 H358 (KRAS G12C)2D Monolayer120 nM[6]
pERK IC50 H358 (KRAS G12C)2D Monolayer0.831 µM[6]
Viability IC50 NCI-H358 (KRAS G12C)3D SpheroidMore sensitive than 2D[12]
Viability IC50 MIA-PaCa-2 (KRAS G12C)3D Spheroid vs. 2DNot specified[14]

Note: IC50 values can vary between different studies and experimental conditions.

Experimental Protocols

The following protocols provide a framework for assessing the efficacy of this compound in 3D cell culture models. It is recommended to optimize these protocols for specific cell lines and experimental goals.

Protocol 1: 3D Spheroid Formation and Treatment

This protocol describes the formation of tumor spheroids using the liquid overlay technique in ultra-low attachment plates, followed by treatment with this compound.

Materials:

  • KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA-PaCa-2)

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Ultra-low attachment 96-well round-bottom plates

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Cell Preparation:

    • Culture cells in standard 2D flasks to ~80% confluency.[15]

    • Wash cells with PBS and detach using Trypsin-EDTA.[8]

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.[8]

    • Resuspend the cell pellet in fresh medium and perform a cell count.[8]

    • Adjust the cell suspension to the desired concentration (e.g., 1,000 to 5,000 cells per 100 µL, to be optimized for the specific cell line).[8][10]

  • Spheroid Formation:

    • Seed 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate.[8]

    • Centrifuge the plate at a low speed (e.g., 150 x g for 5 minutes) to facilitate cell aggregation.[8]

    • Incubate the plate at 37°C and 5% CO2 for 2-4 days to allow for spheroid formation. Monitor spheroid formation and compaction daily.[16]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations.[8] Also prepare a 2X vehicle control (DMSO) solution.

    • After spheroids have formed, carefully remove 100 µL of old medium from each well.

    • Add 100 µL of the 2X this compound dilutions or vehicle control to the respective wells to achieve the final 1X concentration.[8]

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).[8][15]

Spheroid_Workflow start Start cell_prep Prepare Single-Cell Suspension start->cell_prep seeding Seed Cells into Ultra-Low Attachment Plate cell_prep->seeding centrifugation Centrifuge to Aggregate Cells seeding->centrifugation incubation Incubate for 2-4 Days (Spheroid Formation) centrifugation->incubation treatment Treat with this compound and Vehicle Control incubation->treatment incubation_treatment Incubate for 72 Hours treatment->incubation_treatment analysis Perform Downstream Analysis incubation_treatment->analysis end End analysis->end

Caption: Experimental workflow for this compound treatment of 3D spheroids.
Protocol 2: Organoid Culture and Treatment

This protocol outlines a general approach for establishing patient-derived or cell line-derived organoids and treating them with this compound. This method is more complex and requires specific media formulations depending on the tissue of origin.

Materials:

  • KRAS G12C mutant tumor tissue or cell line

  • Basement membrane matrix (e.g., Matrigel)

  • Organoid growth medium (specific to the tissue type)

  • Digestion enzymes (e.g., collagenase, dispase)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Organoid Establishment:

    • From Tissue: Mince fresh tumor tissue and digest with appropriate enzymes to obtain a single-cell or small-cluster suspension.

    • From Cell Lines: Start with a single-cell suspension as described in Protocol 1.

    • Resuspend the cell pellet in a 1:3 ratio of ice-cold organoid growth medium to basement membrane matrix.[10]

    • Plate droplets of the cell-matrix mixture into a pre-warmed culture plate.

    • Allow the droplets to solidify at 37°C for 15-30 minutes.

    • Gently add organoid growth medium to the wells.

    • Culture for 7-14 days, changing the medium every 2-3 days, until organoids are established.[10]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate organoid growth medium.

    • Replace the existing medium with the medium containing this compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 3-7 days), refreshing the treatment medium as needed.

Protocol 3: Assessment of Cell Viability

This protocol uses a luminescence-based assay to quantify ATP levels as an indicator of cell viability in 3D cultures.

Materials:

  • Treated spheroids/organoids in a 96-well plate

  • CellTiter-Glo® 3D Reagent (or equivalent)

  • Plate-reading luminometer

Procedure:

  • Remove the plate containing the treated 3D cultures from the incubator and allow it to equilibrate to room temperature for 30 minutes.[8][16]

  • Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of culture medium.[8][16]

  • Lyse the cells by shaking the plate on an orbital shaker for 5 minutes.[8][16]

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[8][16]

  • Measure the luminescence of each well using a plate-reading luminometer.[8][16]

  • Data Analysis:

    • Normalize the raw luminescence units (RLU) of the treated wells to the vehicle control to calculate the percentage of viability.

    • Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value using non-linear regression analysis.

Protocol 4: Western Blot Analysis of Pathway Inhibition

This protocol is for assessing the inhibition of downstream signaling pathways (e.g., pERK) in response to this compound treatment.

Materials:

  • Treated spheroids/organoids

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibodies (e.g., anti-pERK, anti-ERK, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Collect treated spheroids/organoids from each well.

    • Wash with cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein lysate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Analyze band intensities to determine the extent of pERK inhibition relative to total ERK and a loading control (e.g., Actin).

Logical Relationship of Protocol Steps

The successful application of this compound in 3D cell culture relies on a logical sequence of experimental steps, from model generation to data analysis.

Logical_Flow cluster_setup Model Setup cluster_experiment Experimentation cluster_analysis Data Analysis cluster_outcome Outcome Cell_Culture Cell Line Selection (KRAS G12C Mutant) Model_Formation 3D Model Formation (Spheroid or Organoid) Cell_Culture->Model_Formation Treatment This compound Treatment (Dose-Response) Model_Formation->Treatment Viability_Assay Phenotypic Analysis (e.g., Viability Assay) Treatment->Viability_Assay Pathway_Analysis Mechanistic Analysis (e.g., Western Blot for pERK) Treatment->Pathway_Analysis IC50 Determine IC50 Viability_Assay->IC50 Mechanism Confirm On-Target Pathway Inhibition Pathway_Analysis->Mechanism

Caption: Logical flow from model selection to data interpretation.

Conclusion

The use of 3D cell culture models provides a more clinically relevant platform for evaluating the efficacy of targeted therapies like this compound. The protocols outlined in these application notes offer a robust framework for researchers to investigate the effects of this compound on KRAS G12C-driven cancers in a 3D context. By carefully selecting the appropriate 3D model and analytical methods, researchers can gain valuable insights into the therapeutic potential of this compound and inform its further development.

References

Application Notes and Protocols for ARS-1620 Nucleotide Exchange Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARS-1620 is a potent and selective covalent inhibitor of KRAS G12C, a common oncogenic driver in various cancers, including non-small cell lung cancer.[1][2][3] It acts by irreversibly binding to the mutant cysteine residue at position 12, locking the KRAS protein in its inactive, GDP-bound state.[1][2] This prevents the exchange of GDP for GTP, a critical step for KRAS activation and downstream signaling. Consequently, this compound effectively suppresses KRAS-mediated cell proliferation.[3][4]

A key in vitro method for characterizing inhibitors like this compound is the nucleotide exchange assay. This application note provides detailed protocols for fluorescence-based and TR-FRET-based nucleotide exchange assays to measure the inhibitory activity of this compound on KRAS G12C.

Mechanism of Action of this compound

This compound inhibits KRAS G12C through a two-step mechanism:

  • Reversible Binding: The inhibitor initially binds non-covalently to a cryptic groove, known as the Switch-II pocket, which is accessible only in the GDP-bound (inactive) state of KRAS G12C.[1]

  • Covalent Modification: Subsequently, the reactive acrylamide (B121943) warhead of this compound forms an irreversible covalent bond with the thiol group of the cysteine residue at position 12.[1]

This covalent modification traps KRAS G12C in an inactive conformation, thereby inhibiting downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell growth and survival.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing a comparative overview of its potency and activity.

Table 1: Cellular Potency of this compound [1][5]

ParameterValueCell LinesReference
Average IC50 (Cell Growth)1.32 µMH358 and H23[1][5]
IC50 (NCI-H358)0.05 µMNCI-H358[1]
IC50 (MIA PaCa-2)0.003 µMMIA PaCa-2[1]
Target Engagement (TE50) at 2 hr~0.3 µMp.G12C cell lines[1]
Near Complete Engagement at 2 hr3.0 µMp.G12C cell lines[1]

Table 2: Kinetic and Binding Parameters of this compound [1][4]

ParameterValueMethodReference
k_inact/K_i (k_obs/[I])1,100 ± 200 M⁻¹s⁻¹Biochemical[1][4]
Reversible Binding Affinity (K_I)Weak (micromolar range)Computational[1]

Signaling Pathway and Experimental Workflow Diagrams

KRAS_Signaling_Pathway cluster_upstream Upstream Signals cluster_ras_cycle KRAS Activation Cycle cluster_downstream Downstream Effectors cluster_inhibition Inhibition by this compound RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (GDP-bound, Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C (GTP-bound, Active) KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP Hydrolysis RAF RAF KRAS_GTP->RAF GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation ARS1620 This compound ARS1620->KRAS_GDP Covalently binds & locks in inactive state

KRAS G12C signaling pathway and this compound inhibition.

Nucleotide_Exchange_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup (384-well plate) cluster_detection Signal Detection & Analysis prep_kras Prepare GDP-loaded KRAS G12C add_kras Add GDP-loaded KRAS G12C prep_kras->add_kras prep_inhibitor Prepare this compound serial dilutions add_inhibitor Add this compound or DMSO (control) prep_inhibitor->add_inhibitor prep_gef Prepare SOS1 (GEF) initiate_exchange Initiate exchange with SOS1 and fluorescent GTP prep_gef->initiate_exchange prep_gtp Prepare fluorescently labeled GTP prep_gtp->initiate_exchange add_inhibitor->add_kras incubate_binding Incubate for inhibitor binding add_kras->incubate_binding incubate_binding->initiate_exchange incubate_reaction Incubate for nucleotide exchange initiate_exchange->incubate_reaction measure_signal Measure fluorescence (TR-FRET or intensity) incubate_reaction->measure_signal analyze_data Calculate % inhibition measure_signal->analyze_data determine_ic50 Determine IC50 value analyze_data->determine_ic50

Experimental workflow for a nucleotide exchange assay.

Experimental Protocols

Fluorescence-Based Nucleotide Exchange Assay (BODIPY-GDP Displacement)

This assay monitors the displacement of a fluorescently labeled GDP analog (e.g., BODIPY-GDP) from KRAS G12C upon the addition of GTP. Inhibition of nucleotide exchange by this compound results in a sustained high fluorescence signal.[6][7]

Materials:

  • Recombinant human KRAS G12C protein, pre-loaded with BODIPY-GDP

  • Guanine nucleotide exchange factor (GEF), e.g., SOS1

  • Guanosine triphosphate (GTP)

  • This compound

  • Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM DTT)

  • 384-well black microplates

  • Microplate reader capable of fluorescence detection (e.g., Ex/Em = 485/520 nm for BODIPY)

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO and create a serial dilution in assay buffer.

    • Thaw KRAS G12C-BODIPY-GDP, SOS1, and GTP on ice. Dilute them to their final working concentrations in assay buffer.

  • Reaction Setup:

    • Add 5 µL of the this compound serial dilutions or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 10 µL of KRAS G12C-BODIPY-GDP solution to each well.

    • Incubate the plate at room temperature for 30-60 minutes to allow for inhibitor binding.

  • Initiation of Nucleotide Exchange:

    • Prepare a mixture of SOS1 and GTP in assay buffer.

    • Add 10 µL of the SOS1/GTP mixture to each well to initiate the nucleotide exchange reaction.

  • Signal Detection:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the binding of a fluorescently labeled GTP analog to a tagged KRAS G12C protein. Inhibition of nucleotide exchange by this compound leads to a decrease in the TR-FRET signal.[1][8][9]

Materials:

  • Recombinant human KRAS G12C protein (e.g., His-tagged)

  • SOS1

  • Fluorescently labeled GTP analog (e.g., BODIPY-GTP)

  • Terbium-labeled anti-tag antibody (e.g., anti-His-Tb)

  • This compound

  • Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM DTT)

  • 384-well low-volume white microplates

  • TR-FRET-compatible microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in assay buffer from a DMSO stock.

    • Thaw and dilute KRAS G12C, SOS1, fluorescent GTP, and the anti-tag antibody to their final concentrations in assay buffer.

  • Reaction Setup:

    • Add 5 µL of this compound dilutions or DMSO to the wells.

    • Add 5 µL of GDP-loaded KRAS G12C protein and incubate for 30-60 minutes at room temperature.[1]

  • Initiation of Nucleotide Exchange and FRET:

    • Prepare a mixture containing SOS1, the fluorescently labeled GTP analog, and the terbium-labeled antibody.

    • Add 10 µL of this mixture to each well.

  • Signal Detection:

    • Incubate the plate for 60-120 minutes at room temperature, protected from light.[9]

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).[8]

  • Data Analysis:

    • Calculate the TR-FRET ratio (e.g., 665 nm / 620 nm).

    • Determine the percentage of inhibition based on the decrease in the TR-FRET signal for this compound-treated wells compared to controls.

    • Calculate the IC50 value from the dose-response curve.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize nucleotide exchange assays in the characterization of this compound and other KRAS G12C inhibitors. These assays are fundamental tools for understanding the mechanism of action, determining potency, and facilitating the development of novel therapeutics targeting this critical oncoprotein.

References

Troubleshooting & Optimization

Navigating Resistance to ARS-1620 in Cancer Cell Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting resistance to the KRAS G12C inhibitor, ARS-1620. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges and provide actionable insights into the complex mechanisms of drug resistance.

Frequently Asked Questions (FAQs)

Q1: My KRAS G12C mutant cancer cell line shows intrinsic resistance to this compound. What are the potential underlying mechanisms?

A1: Intrinsic resistance to this compound can be mediated by several factors. A primary mechanism is the pre-existence of tumor cells with a dependency on alternative signaling pathways that can bypass the need for KRAS G12C signaling. This can include the activation of other RAS isoforms (HRAS, NRAS) or upstream Receptor Tyrosine Kinases (RTKs) like EGFR, FGFR, and MET. Additionally, some cancer cells, particularly those of colorectal origin, exhibit a rapid feedback reactivation of the MAPK pathway (p-MEK and p-ERK) shortly after treatment, rendering the inhibition of KRAS G12C less effective. The presence of co-occurring mutations in genes such as TP53 or alterations in cell cycle regulators can also contribute to a priori resistance.

Q2: I have successfully generated an this compound resistant cell line, but I am unsure of the resistance mechanism. What are the common acquired resistance mechanisms to look for?

A2: Acquired resistance to this compound and other KRAS G12C inhibitors is multifaceted and can be broadly categorized into on-target and off-target alterations.

  • On-target resistance primarily involves secondary mutations in the KRAS gene itself. These mutations can prevent the covalent binding of this compound to the G12C residue. Common sites for these secondary mutations are codons 12, 68, 95, and 96. Another on-target mechanism is the amplification of the KRAS G12C allele, which increases the total amount of the target protein, thereby overwhelming the inhibitor.

  • Off-target resistance involves the activation of bypass signaling pathways that render the cell independent of KRAS G12C signaling. This is the most common form of acquired resistance and includes:

    • MAPK Pathway Reactivation: Acquired mutations in downstream effectors like BRAF and MAP2K1 (MEK1), or upstream activators like NRAS.

    • PI3K/AKT Pathway Activation: Activating mutations in PIK3CA or loss-of-function mutations in the tumor suppressor PTEN.

    • Receptor Tyrosine Kinase (RTK) Activation: Amplification or activating mutations in RTKs such as MET, EGFR, FGFR2, and HER2. Oncogenic fusions involving ALK, RET, BRAF, and RAF1 have also been observed.[1]

    • Histologic Transformation: In some cases, particularly in non-small cell lung cancer (NSCLC), the tumor cells can undergo a phenotypic switch, for example, from adenocarcinoma to squamous cell carcinoma.[1][2] This transformation can lead to a change in the signaling pathways the cells are dependent on.

    • Epithelial-to-Mesenchymal Transition (EMT): Induction of EMT can confer resistance and is often associated with increased PI3K/AKT signaling.[3][4]

Q3: My in vivo xenograft model treated with this compound initially showed tumor regression, but the tumors have started to regrow. How can I investigate the mechanism of this acquired resistance?

A3: To investigate acquired resistance in your in vivo model, a multi-pronged approach is recommended. First, upon tumor regrowth, excise the resistant tumors and perform a comparative genomic and transcriptomic analysis against the original, treatment-naive tumors. Whole-exome sequencing (WES) and RNA sequencing (RNA-seq) are powerful tools to identify acquired mutations in KRAS and other key signaling molecules, as well as changes in gene expression profiles that might indicate pathway activation or histologic transformation. Immunohistochemistry (IHC) can be used to validate the upregulation of specific proteins, such as phosphorylated RTKs or downstream effectors of the MAPK and PI3K pathways. Furthermore, you can establish new cell lines from the resistant tumors to perform in vitro validation studies and test the efficacy of combination therapies.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in the same KRAS G12C cell line across experiments.
Possible Cause Troubleshooting Step
Cell line heterogeneity Ensure you are using a low-passage, authenticated cell line. Over time and with continuous passaging, cell lines can drift genetically and phenotypically.
Variability in cell seeding density Optimize and standardize your cell seeding protocol. Cell density can affect growth rates and drug response.
Inconsistent drug concentration Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure proper mixing and accurate pipetting.
Differences in assay incubation time Standardize the duration of drug exposure. A 72-hour incubation is a common starting point for cell viability assays.
Assay-related artifacts Ensure the chosen cell viability assay (e.g., CellTiter-Glo, MTT) is appropriate for your cell line and that the readout is within the linear range of the assay.
Problem 2: Difficulty in generating a stable this compound resistant cell line.
Possible Cause Troubleshooting Step
Drug concentration is too high Start with a lower, sub-lethal concentration of this compound and gradually increase the dose as the cells adapt. This allows for the selection of resistant clones rather than killing the entire population.
Insufficient treatment duration The development of resistance can be a slow process. Continue treating the cells with this compound for several weeks to months, monitoring for the emergence of resistant colonies.
Cell line is highly sensitive Some cell lines may be less prone to developing resistance. Consider using a different KRAS G12C mutant cell line that has been reported to acquire resistance more readily.
Loss of resistant phenotype Once resistant colonies are established, maintain a low level of this compound in the culture medium to prevent the outgrowth of sensitive cells.

Quantitative Data Summary

Table 1: IC50 Values of KRAS G12C Inhibitors in Sensitive and Resistant Cell Models

Inhibitor Cell Line Resistance Mechanism Parental IC50 (µM) Resistant IC50 (µM) Fold Change
This compoundNCI-H358KRAS G12C/Y96DNot specified>10 (approx. 20-fold shift)>20
Sotorasib (B605408) (AMG 510)NCI-H358KRAS G12C/Y96DNot specified>10 (>100-fold shift)>100
Adagrasib (MRTX849)NCI-H358KRAS G12C/Y96DNot specified>10 (>100-fold shift)>100

Note: Specific IC50 values for this compound in various resistant cell lines are not consistently reported in the literature. The data above for the Y96D mutation is derived from a study that also tested sotorasib and adagrasib, indicating a significant shift in IC50.[5]

Key Experimental Protocols

Protocol 1: Generation of this compound Resistant Cancer Cell Lines
  • Cell Culture: Culture the parental KRAS G12C mutant cancer cell line in standard growth medium.

  • Initial Drug Treatment: Determine the IC50 of this compound for the parental cell line using a standard cell viability assay. Begin treating the cells with this compound at a concentration equal to the IC50.

  • Dose Escalation: As the cells begin to recover and proliferate, gradually increase the concentration of this compound in the culture medium. This can be done in a stepwise manner (e.g., 2x IC50, 5x IC50, 10x IC50) over several weeks to months.

  • Isolation of Resistant Clones: Once a population of cells is able to proliferate steadily in a high concentration of this compound, isolate single-cell clones by limiting dilution or by picking individual colonies.

  • Characterization of Resistance: Expand the resistant clones and confirm their resistance by re-determining the IC50 of this compound. Compare this to the IC50 of the parental cell line.

  • Mechanism of Resistance Analysis: Perform genomic (e.g., whole-exome sequencing) and proteomic (e.g., Western blotting for key signaling pathways) analyses to identify the mechanism of resistance.

Protocol 2: Phosphoproteomic Analysis of this compound Treated Cells
  • Cell Treatment and Lysis: Treat KRAS G12C mutant cells with this compound at a specified concentration and for a defined time course (e.g., 6 and 24 hours). Include a vehicle-treated control. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Digestion: Quantify the protein concentration in the lysates. Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

  • Isobaric Labeling (e.g., TMT): Label the peptides from each condition with tandem mass tags (TMT) to allow for multiplexed quantitative analysis.

  • Phosphopeptide Enrichment: Combine the labeled peptide samples and enrich for phosphopeptides using techniques such as titanium dioxide (TiO2) chromatography or phosphotyrosine antibody immunoprecipitation.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the phosphopeptides. Perform bioinformatics analysis to identify differentially phosphorylated proteins and enriched signaling pathways in response to this compound treatment. This can reveal adaptive signaling changes that may contribute to resistance.

Visualizing Resistance Mechanisms

Signaling Pathways in this compound Resistance

ARS1620_Resistance_Pathways cluster_resistance Resistance Mechanisms RTK RTK (EGFR, FGFR, MET) KRAS_G12C KRAS G12C RTK->KRAS_G12C RAF RAF KRAS_G12C->RAF PI3K PI3K KRAS_G12C->PI3K ARS1620 This compound ARS1620->KRAS_G12C MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation KRAS_mut Secondary KRAS Mutations (Y96D) KRAS_mut->RAF BRAF_mut BRAF/MEK Mutations BRAF_mut->MEK PI3K_mut PIK3CA Mut/ PTEN Loss PI3K_mut->AKT RTK_amp RTK Amplification/ Mutation RTK_amp->KRAS_G12C RTK_amp->PI3K

Caption: Key signaling pathways involved in acquired resistance to this compound.

Experimental Workflow for Investigating Acquired Resistance

Acquired_Resistance_Workflow cluster_analysis Comparative Analysis start Parental KRAS G12C Cell Line/Xenograft treatment Chronic this compound Treatment start->treatment resistance Acquired Resistant Model treatment->resistance genomics Genomic Analysis (WES, RNA-seq) resistance->genomics proteomics Proteomic Analysis (Western, Phospho-proteomics) resistance->proteomics phenotypic Phenotypic Analysis (IC50, Growth Rate) resistance->phenotypic validation Mechanism Validation (e.g., sgRNA, combination therapy) genomics->validation proteomics->validation phenotypic->validation

Caption: Workflow for identifying and validating mechanisms of acquired this compound resistance.

References

Optimizing ARS-1620 Concentration for Cell Viability Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing ARS-1620 concentration in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective small molecule inhibitor of the KRAS G12C mutant protein.[1] It functions by covalently binding to the cysteine residue of the G12C mutant, locking the KRAS protein in an inactive, GDP-bound state.[1][2] This prevents the activation of downstream signaling pathways, primarily the MAPK (RAF/MEK/ERK) and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4][5]

Q2: What is a typical starting concentration range for this compound in cell viability assays?

A2: The effective concentration of this compound can vary significantly depending on the cell line and experimental conditions. However, a common starting point for a dose-response curve is in the nanomolar to low micromolar range. For instance, the IC50 (half-maximal inhibitory concentration) for this compound in the H358 cell line has been reported to be approximately 0.4 μM in 2D culture.[6] It is recommended to perform a broad dose-response experiment (e.g., 0.01 µM to 10 µM) to determine the optimal concentration range for your specific cell line.

Q3: Which cell viability assays are compatible with this compound?

A3: Standard cell viability assays are generally compatible with this compound. These include:

  • ATP-based assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is an indicator of metabolically active, viable cells.[7]

  • Tetrazolium-based assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells by assessing their ability to reduce a tetrazolium salt to a colored formazan (B1609692) product.[8]

  • Protein quantification assays (e.g., Sulforhodamine B - SRB): This assay measures total protein content, which correlates with cell number.

It is always advisable to validate the chosen assay for your specific cell line and experimental setup.

Q4: How long should I treat my cells with this compound?

A4: Treatment duration can range from 24 to 120 hours.[7][9] A 72 to 96-hour incubation is common for assessing effects on cell proliferation.[10][11] However, shorter incubation times may be sufficient to observe effects on downstream signaling pathways, such as ERK phosphorylation, which can show inhibition within hours of treatment.[6]

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
High variability between replicates - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a homogeneous single-cell suspension before plating.- Use calibrated pipettes and consider using a multi-channel pipette for reagent addition.- Avoid using the outer wells of the plate or fill them with sterile media or PBS to minimize evaporation.[9][12]
Low signal or poor dynamic range in the assay - Suboptimal cell seeding density- Low metabolic activity of the cell line- Insufficient incubation time (for drug or assay reagent)- Perform a cell titration experiment to determine the optimal seeding density that provides a linear assay response.- Increase the incubation time with the assay reagent.- Consider switching to a more sensitive assay or a different type of assay (e.g., from a metabolic assay to a protein-based assay).[9]
Observed cell viability is higher than expected (potential resistance) - Cell line may not be sensitive to this compound.- Reactivation of signaling pathways (e.g., MAPK or PI3K/AKT).[5][13]- Presence of other driver mutations.- Confirm the KRAS G12C mutation status of your cell line.- Test a wider range of this compound concentrations.- Analyze downstream signaling pathways (e.g., pERK, pAKT) at different time points to check for pathway reactivation.- Consider combination therapies with inhibitors of other pathways (e.g., PI3K inhibitors).[11]
Inconsistent IC50 values across experiments - Variation in cell passage number- Inconsistent drug preparation- Minor differences in experimental conditions (e.g., incubation time, CO2 levels)- Use cells within a consistent and low passage number range.- Prepare fresh drug dilutions for each experiment from a validated stock solution.- Standardize all experimental parameters and document them meticulously.[9]

Quantitative Data Summary

Table 1: Reported IC50 Values for this compound in KRAS G12C Mutant Cell Lines

Cell LineIC50 (µM)Assay ConditionsReference
NCI-H358~0.3Growth inhibition[14]
NCI-H358~0.42D culture[6]
MIA PaCa-2Not specified, but sensitive3D spheroid culture[15]
Panel of G12C linesVaries2D vs. 3D culture[7][15]

Note: IC50 values are highly dependent on the specific assay, incubation time, and culture conditions used.

Experimental Protocols

Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from established methods for assessing cell viability based on ATP content.[7]

Materials:

  • KRAS G12C mutant cancer cell line

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • 96-well clear-bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 2,000-5,000 cells per well in 90 µL of complete culture medium in a 96-well plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A final DMSO concentration should be kept consistent across all wells and should not exceed 0.1%.

    • Add 10 µL of the diluted compound or DMSO vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.[7]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Record the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the DMSO-treated control wells (representing 100% viability).

    • Plot the normalized viability against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression analysis software (e.g., GraphPad Prism).

Protocol 2: Western Blotting for Downstream Signaling Pathway Analysis

This protocol allows for the assessment of this compound's effect on key downstream signaling proteins.

Materials:

  • Cell lysates from this compound treated and control cells

  • Protein electrophoresis equipment (gels, running buffer, etc.)

  • Transfer apparatus (membranes, transfer buffer, etc.)

  • Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-pERK) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

KRAS_Signaling_Pathway RTK RTK GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 KRAS_GDP KRAS-GDP (Inactive) GRB2_SOS1->KRAS_GDP GTP Exchange KRAS_GTP KRAS-GTP (Active) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K KRAS_GDP->KRAS_GTP ARS1620 This compound ARS1620->KRAS_GDP Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: KRAS G12C signaling pathway and the mechanism of this compound inhibition.

Experimental_Workflow Start Start: KRAS G12C Cell Line Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Drug_Treatment Treat with this compound (Dose-Response) Seed_Cells->Drug_Treatment Incubation Incubate (e.g., 72-96h) Drug_Treatment->Incubation Viability_Assay Perform Cell Viability Assay Incubation->Viability_Assay Data_Acquisition Acquire Data (e.g., Luminescence) Viability_Assay->Data_Acquisition Data_Analysis Analyze Data: - Normalize to Control - Plot Dose-Response Curve Data_Acquisition->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50 Troubleshooting Troubleshoot if Necessary: - High Variability - Low Signal Data_Analysis->Troubleshooting Troubleshooting->Seed_Cells Optimize Protocol

Caption: Experimental workflow for optimizing this compound concentration in cell viability assays.

References

Technical Support Center: ARS-1620 Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the off-target effects of the KRAS G12C inhibitor, ARS-1620. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and potential off-target mechanisms of this compound?

A1: this compound is a covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein.[1] Its primary on-target effect is to lock KRAS G12C in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways that drive tumor growth.[2][3]

Potential off-target effects of covalent inhibitors like this compound arise from the reactive nature of the molecule, which could lead to covalent modification of other proteins with accessible cysteine residues.[4] While this compound is designed for high selectivity, comprehensive proteomic studies are necessary to identify any unintended protein targets.

Q2: Why is it crucial to investigate the off-target effects of this compound?

A2: Investigating off-target effects is critical for several reasons:

  • Understanding Unexpected Phenotypes: Off-target interactions can explain unexpected experimental results or cellular phenotypes that are not consistent with the known on-target mechanism of KRAS G12C inhibition.

  • Predicting Potential Toxicities: Identifying off-target binding can help in predicting potential toxicities in preclinical and clinical settings.

  • Improving Inhibitor Design: A clear understanding of the off-target profile can guide the development of next-generation KRAS G12C inhibitors with improved selectivity and safety profiles.

Q3: What are the primary experimental approaches to identify off-target effects of this compound?

A3: The main experimental strategies include:

  • Chemical Proteomics/Activity-Based Protein Profiling (ABPP): This is a powerful method to identify the direct covalent targets of this compound in a complex proteome.[5][6] It often involves using a modified version of the inhibitor with a reporter tag for enrichment and identification of bound proteins by mass spectrometry.

  • Kinome Scanning: This involves screening this compound against a large panel of purified kinases to assess its selectivity profile within the kinome.[7]

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can detect the engagement of this compound with its targets in intact cells by measuring changes in protein thermal stability.[8] While primarily used for on-target validation, it can be adapted for off-target discovery.

Troubleshooting Guides

Unexpected results are common in experimental biology. This guide provides solutions to potential issues encountered during the investigation of this compound off-target effects.

Issue Potential Cause Recommended Solution
High background in chemical proteomics pull-down. 1. Non-specific binding to affinity beads. 2. Insufficient washing steps. 3. Probe concentration is too high, leading to non-specific labeling.1. Pre-clear the lysate with beads before adding the probe-protein complexes. 2. Increase the number and stringency of wash steps. 3. Perform a dose-response experiment to determine the optimal probe concentration.
Low number of identified proteins in mass spectrometry. 1. Inefficient protein digestion. 2. Low abundance of target proteins. 3. Poor ionization of peptides.1. Optimize the digestion protocol (enzyme-to-protein ratio, digestion time). 2. Increase the amount of starting material or use an enrichment strategy for low-abundance proteins. 3. Ensure the mass spectrometer is properly calibrated and optimized for sensitivity.
Discrepancy between biochemical and cellular off-target data. 1. Poor cell permeability of this compound. 2. The inhibitor is actively transported out of the cell by efflux pumps. 3. The off-target protein is not expressed or is in a different conformational state in the cellular context.1. Assess cell permeability using specific assays. 2. Use efflux pump inhibitors to see if cellular activity is restored. 3. Verify the expression of the off-target protein in the cell line used and consider the cellular environment's impact on protein structure.[3]
No thermal shift observed in CETSA for a suspected off-target. 1. The interaction does not significantly alter the protein's thermal stability. 2. The off-target is part of a large, stable protein complex. 3. The concentration of this compound is not sufficient to engage the off-target.1. Use an orthogonal method like chemical proteomics for validation. 2. Consider that CETSA may not be suitable for all protein targets. 3. Increase the concentration of this compound in the experiment.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data from off-target profiling experiments for this compound.

Table 1: Representative Data from a Chemical Proteomics Experiment

This table shows potential off-target proteins identified by competitive Activity-Based Protein Profiling (ABPP) in a KRAS G12C mutant cell line treated with this compound. The IC50 values represent the concentration of this compound required to inhibit 50% of the binding of a cysteine-reactive probe to the identified protein.

ProteinFunctionCellular IC50 (µM)
KRAS (G12C) On-target 0.1
VAT1Vesicle amine transport protein4.5
HMOX2Heme oxygenase 27.6
CRYZQuinone oxidoreductase8.4
RTN4Reticulon 4>10

Data is representative and based on findings for a structurally similar compound.

Table 2: Representative Kinome Scan Data for this compound

This table illustrates a hypothetical kinome scan result, showing the percentage of inhibition of various kinases at a fixed concentration of this compound (e.g., 1 µM). This helps to assess the selectivity of the inhibitor across the human kinome.

KinaseFamily% Inhibition at 1 µM
KRAS G12C GTPase (On-target) >95%
EGFRTyrosine Kinase<10%
SRCTyrosine Kinase<5%
PI3KαLipid Kinase<15%
MEK1Serine/Threonine Kinase<5%
CDK2Serine/Threonine Kinase<10%

Experimental Protocols

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for Covalent Off-Target Identification

This protocol outlines a general workflow for identifying the covalent targets of this compound in a cellular context.

1. Reagents and Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H358)

  • Cell culture medium and supplements

  • This compound

  • Cysteine-reactive probe with an alkyne handle (e.g., iodoacetamide-alkyne)

  • Biotin-azide tag

  • Click chemistry reagents (copper(II) sulfate, TBTA, sodium ascorbate)

  • Streptavidin-agarose beads

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Urea buffer for on-bead digestion

  • DTT, iodoacetamide

  • Trypsin

  • Mass spectrometer

2. Procedure:

  • Cell Culture and Treatment: Culture KRAS G12C mutant cells to 80-90% confluency. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a defined period (e.g., 4 hours).

  • Probe Labeling: After inhibitor treatment, incubate the cells with the cysteine-reactive alkyne probe.

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer.

  • Click Chemistry: Perform a click chemistry reaction to attach the biotin-azide tag to the alkyne-labeled proteins.

  • Protein Enrichment: Enrich the biotinylated proteins using streptavidin-agarose beads.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • On-Bead Digestion: Perform on-bead digestion of the enriched proteins with trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify and quantify the proteins. The degree of target engagement by this compound is determined by the reduction in the signal from the probe-labeled peptide in the this compound-treated samples compared to the DMSO control.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to perform CETSA to measure the target engagement of this compound in intact cells.[8]

1. Reagents and Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H358)

  • Cell culture medium and supplements

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • Antibody against KRAS G12C

  • Western blotting reagents and equipment

  • Thermal cycler

2. Procedure:

  • Cell Treatment: Treat cultured cells with this compound or DMSO for the desired time.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Western Blotting: Analyze the amount of soluble KRAS G12C in the supernatant by Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Mandatory Visualization

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway RTK RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS KRAS_GDP KRAS G12C (GDP-bound) GRB2_SOS->KRAS_GDP GEF activity KRAS_GTP KRAS G12C (GTP-bound) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis (impaired) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K ARS1620 This compound ARS1620->KRAS_GDP Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: KRAS G12C signaling pathway and the inhibitory action of this compound.

ABPP_Workflow A 1. Treat cells with this compound (or DMSO control) B 2. Lyse cells and label proteome with alkyne-probe A->B C 3. 'Click' biotin-azide tag to alkyne-labeled proteins B->C D 4. Enrich biotinylated proteins with streptavidin beads C->D E 5. On-bead trypsin digestion D->E F 6. LC-MS/MS analysis E->F G 7. Identify and quantify proteins to determine off-targets F->G

Caption: Experimental workflow for off-target identification using ABPP.

Troubleshooting_Logic Start Unexpected Phenotype Observed Q1 Is the phenotype observed in KRAS G12C knockout/knockdown cells? Start->Q1 A1_Yes Likely an on-target effect. Investigate downstream signaling. Q1->A1_Yes No A1_No Potential off-target effect. Q1->A1_No Yes Q2 Perform chemical proteomics (ABPP). Are off-targets identified? A1_No->Q2 A2_Yes Validate off-targets with orthogonal assays (e.g., CETSA). Q2->A2_Yes Yes A2_No Phenotype may be due to complex biological response or non-covalent off-targets. Q2->A2_No No

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Troubleshooting inconsistent results with ARS-1620

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ARS-1620 in their experiments. The content is designed to address specific issues that may arise, ensuring more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective covalent inhibitor of KRAS G12C, a specific mutation in the KRAS oncogene. It functions by irreversibly binding to the cysteine residue at position 12 of the mutant KRAS protein. This binding event occurs within a region called the switch-II pocket, which is accessible only when KRAS G12C is in its inactive, GDP-bound state. By locking the protein in this inactive conformation, this compound prevents it from binding to GTP and activating downstream pro-proliferative signaling pathways, most notably the MAPK/ERK and PI3K/AKT/mTOR pathways.

Q2: Why am I seeing variable sensitivity to this compound across different KRAS G12C mutant cell lines?

A2: The heterogeneity in response to this compound, even among cell lines harboring the same KRAS G12C mutation, is a documented phenomenon. This variability can be attributed to several factors, including:

  • Genetic Context: The presence of co-occurring mutations in other tumor suppressor genes or oncogenes can influence the cellular dependence on the KRAS G12C-driven pathway.

  • Signaling Pathway Redundancy: Some cell lines may have pre-existing activation of alternative signaling pathways that can compensate for the inhibition of KRAS G12C, rendering them less sensitive to this compound.

  • Expression Levels of KRAS G12C: The absolute levels of the mutant protein can vary between cell lines, potentially affecting the inhibitor concentration required for a significant effect.

Q3: My cells initially respond to this compound, but then they seem to recover and resume proliferation. What is happening?

A3: This is a common observation and is indicative of acquired resistance. Cancer cells can adapt to the presence of this compound through several mechanisms, leading to a diminished therapeutic effect over time. The most common mechanisms are detailed in the troubleshooting section below.

Troubleshooting Inconsistent Results

This section provides guidance on how to identify and address common issues that lead to inconsistent or unexpected results in experiments with this compound.

Issue 1: Diminished or Lost Efficacy of this compound Over Time
  • Observation: Initial potent inhibition of cell viability or tumor growth is followed by a rebound in proliferation.

  • Potential Cause 1: Reactivation of the MAPK Pathway. Despite the presence of this compound, the MAPK pathway (RAF-MEK-ERK) can become reactivated. This can occur through feedback mechanisms that lead to the increased expression and activation of upstream receptor tyrosine kinases (RTKs) such as EGFR, FGFR, and MET. This upstream signaling can reactivate wild-type RAS isoforms or potentially increase the pool of GTP-bound KRAS G12C, which is not the direct target of this compound.

  • Troubleshooting Steps:

    • Perform a time-course Western blot: Analyze the phosphorylation status of ERK (p-ERK) at various time points (e.g., 2, 6, 24, 48 hours) after this compound treatment. An initial decrease followed by a rebound in p-ERK levels is a strong indicator of MAPK pathway reactivation.

    • Assess upstream RTK activation: Use phospho-RTK arrays or specific antibodies to check for increased phosphorylation of EGFR, FGFR, MET, and other relevant RTKs at later time points.

    • Consider combination therapy: In your experimental design, consider co-treating with an inhibitor of the reactivated RTK (e.g., an EGFR inhibitor like cetuximab if p-EGFR is elevated).

  • Potential Cause 2: Activation of Bypass Signaling Pathways. Cells can circumvent the blockade of KRAS G12C by upregulating parallel signaling pathways that also promote survival and proliferation. The PI3K/AKT/mTOR pathway is a common bypass route.

  • Troubleshooting Steps:

    • Analyze the PI3K/AKT/mTOR pathway: Perform Western blotting for key phosphorylated proteins in this pathway, such as p-AKT and p-S6, at different time points after this compound treatment. A sustained or increased phosphorylation of these proteins suggests the activation of this bypass mechanism.

    • Explore combination therapy: Test the efficacy of combining this compound with a PI3K or mTOR inhibitor. This dual blockade can often overcome resistance.

  • Potential Cause 3: On-Target Resistance. In some cases, cancer cells can develop secondary mutations in the KRAS gene itself, which prevent this compound from binding effectively. Another mechanism is the amplification of the KRAS G12C allele, which increases the amount of target protein to a level that cannot be fully inhibited by the given concentration of this compound.

  • Troubleshooting Steps:

    • Sequence the KRAS gene: In resistant cell populations or tumors, perform DNA sequencing of the KRAS gene to check for new mutations.

    • Assess KRAS G12C copy number: Use techniques like digital droplet PCR (ddPCR) or fluorescence in situ hybridization (FISH) to determine if the KRAS G12C allele has been amplified in resistant clones.

Issue 2: High Variability in In Vivo Xenograft Studies
  • Observation: Significant differences in tumor growth inhibition are observed between individual animals in the same treatment group.

  • Potential Cause 1: Heterogeneity of the Xenograft Model. If using patient-derived xenografts (PDXs), inherent tumor heterogeneity can lead to variable responses. Even with cell line-derived xenografts, variations in tumor establishment and vascularization can occur.

  • Troubleshooting Steps:

    • Increase sample size: A larger number of animals per group can help to mitigate the impact of individual variability and provide more statistically significant data.

    • Ensure consistent tumor implantation: Standardize the procedure for cell injection or tumor fragment implantation to minimize variations in initial tumor size and location.

    • Monitor tumor growth closely: Begin treatment when tumors have reached a consistent, pre-determined size across all animals.

  • Potential Cause 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Variability. Differences in drug metabolism and clearance between individual animals can lead to variable exposure to this compound.

  • Troubleshooting Steps:

    • Verify dosing accuracy: Ensure that the dosing formulation is homogenous and that each animal receives the correct dose.

    • Conduct PK studies: If significant variability persists, consider performing satellite PK studies to measure the plasma concentrations of this compound in a subset of animals to ensure adequate and consistent exposure.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound in KRAS G12C Mutant Cell Lines
Cell LineCancer TypeKRAS G12C StatusThis compound IC50 (µM)Reference
NCI-H358Non-Small Cell Lung CancerHomozygous0.4[1]
NCI-H23Non-Small Cell Lung CancerHeterozygous~1.32[2]
MIA PaCa-2Pancreatic CancerHeterozygousNot specified[3]

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Table 2: In Vivo Efficacy of this compound in a Xenograft Model
Xenograft ModelTreatmentDosingTumor Growth Inhibition (TGI)Reference
NCI-H358This compound200 mg/kg/day (oral)Significant tumor regression[3][4]
NCI-H358K20 (this compound analog)Not specified41%[2][5]
NCI-H358This compoundNot specified47%[2][5]

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is for determining the effect of this compound on the viability of KRAS G12C mutant cells in a 96-well format.

Materials:

  • KRAS G12C mutant cancer cell line (e.g., NCI-H358)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well, white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 90 µL of complete medium.

    • Incubate overnight at 37°C in a humidified incubator with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A common concentration range to test is 0.01 to 10 µM.

    • Add 10 µL of the diluted this compound or DMSO vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Record the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the DMSO-treated control wells.

    • Plot the normalized viability against the logarithm of the this compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Phospho-ERK (p-ERK)

This protocol is for assessing the inhibition of the MAPK pathway by measuring the phosphorylation of ERK.

Materials:

  • KRAS G12C mutant cancer cell line

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: rabbit anti-p-ERK1/2, mouse anti-total ERK1/2

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound or DMSO for the specified time points.

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification:

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run at 100-120 V.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Signal Detection:

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

  • Data Analysis:

    • Quantify the band intensities for both p-ERK and total ERK.

    • Normalize the p-ERK signal to the corresponding total ERK signal for each sample.

Mandatory Visualization

KRAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_kras_cycle KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GTP->KRAS_GDP Intrinsic GTPase Activity (Impaired) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation ARS1620 This compound ARS1620->KRAS_GDP Covalently Binds & Traps in Inactive State Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Viability Reduced Cell Viability Followed by Rebound? Start->Check_Viability Time_Course_WB Perform Time-Course Western Blot (p-ERK, p-AKT) Check_Viability->Time_Course_WB Yes No_Rebound Consider Other Factors: - Compound Stability - Cell Line Integrity Check_Viability->No_Rebound No Rebound_Observed Rebound in p-ERK or p-AKT? Time_Course_WB->Rebound_Observed MAPK_Reactivation Hypothesis: MAPK Pathway Reactivation Rebound_Observed->MAPK_Reactivation p-ERK Rebound Bypass_Activation Hypothesis: Bypass Pathway Activation (e.g., PI3K/AKT) Rebound_Observed->Bypass_Activation p-AKT Sustained/Increased On_Target_Resistance Consider On-Target Resistance: - Sequence KRAS Gene - Check KRAS G12C Amplification Rebound_Observed->On_Target_Resistance Persistent Resistance Investigate_RTK Investigate Upstream RTK Activation MAPK_Reactivation->Investigate_RTK Combination_Therapy Test Combination Therapy (e.g., with RTK or PI3K inhibitor) Bypass_Activation->Combination_Therapy Investigate_RTK->Combination_Therapy

References

Technical Support Center: Addressing Limited Clinical Activity of ARS-1620

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the KRAS G12C inhibitor, ARS-1620. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to its limited clinical activity observed in research settings.

Troubleshooting Guides

This section is designed to help you navigate common experimental challenges and interpret unexpected results when working with this compound.

Issue 1: Suboptimal Inhibition of Cell Viability in 2D Monolayer Cultures

  • Question: My in vitro experiments using 2D cell culture show only modest or variable sensitivity to this compound, even in KRAS G12C mutant cell lines. Why is this happening?

  • Answer: This is a frequently observed phenomenon. Monolayer culture formats can underestimate the dependency of cancer cells on KRAS G12C signaling.[1] In 2D culture, cells may not fully recapitulate the tumor microenvironment and signaling dependencies observed in vivo. It has been noted that some G12C mutant cell lines are sensitive to this compound in 3D-spheroid conditions, which more closely mimic a tumor's structure.[2]

    Troubleshooting Steps:

    • Transition to 3D Culture Models: Culture KRAS G12C mutant cells as spheroids to better reflect the in vivo context. This has been shown to elicit a more robust response to this compound.[2]

    • Extend Treatment Duration: Assess cell viability over a longer time course (e.g., 5-7 days) as the effects of KRAS G12C inhibition may not be immediate.

    • Confirm KRAS G12C Status: Verify the KRAS G12C mutation status of your cell lines using sequencing to rule out misidentification or contamination.

Issue 2: Rebound of ERK Phosphorylation After Initial Suppression

  • Question: I'm observing an initial decrease in phosphorylated ERK (p-ERK) levels upon this compound treatment, but the signal rebounds after 24-48 hours, despite the continued presence of the inhibitor. What is the underlying mechanism?

  • Answer: This rebound effect is a hallmark of adaptive resistance. The initial drop in p-ERK confirms target engagement by this compound. However, cancer cells can activate feedback loops that reactivate the MAPK pathway. This is often mediated by the activation of receptor tyrosine kinases (RTKs) such as EGFR, which can lead to the reactivation of wild-type RAS isoforms (HRAS and NRAS) or increase the pool of GTP-bound KRAS G12C, a state to which this compound does not bind.

    Troubleshooting Steps:

    • Time-Course Western Blot Analysis: Perform a detailed time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to characterize the kinetics of p-ERK rebound.

    • Assess Upstream RTK Activation: Probe for phosphorylation of upstream RTKs (e.g., p-EGFR, p-FGFR) at time points corresponding to p-ERK rebound.

    • Evaluate Wild-Type RAS Activation: Utilize a RAS-GTP pulldown assay to measure the levels of active (GTP-bound) HRAS and NRAS.

    • Test Combination Therapies: In your experimental model, combine this compound with an inhibitor of the identified feedback mechanism (e.g., an EGFR inhibitor like cetuximab or a SHP2 inhibitor) to see if you can prevent the p-ERK rebound and enhance cell killing.

Issue 3: Inconsistent or Lack of In Vivo Tumor Regression

  • Question: My in vivo xenograft studies with this compound are showing limited or inconsistent tumor growth inhibition, despite promising initial in vitro data. What are the potential reasons?

  • Answer: The limited in vivo efficacy of this compound as a single agent can be attributed to the same resistance mechanisms observed in vitro, which are often more pronounced in the complex tumor microenvironment. Additionally, pharmacokinetic properties and target engagement in the tumor tissue are critical factors.

    Troubleshooting Steps:

    • Verify Target Engagement In Vivo: Directly measure the extent of KRAS G12C engagement by this compound in tumor tissue using techniques like mass spectrometry. Following a single oral dose or 5 consecutive daily doses, this compound should yield average peak tumor concentrations that enable significant KRAS G12C target occupancy.[2]

    • Pharmacodynamic Analysis: Analyze p-ERK levels in tumor lysates from treated animals at various time points to correlate target engagement with downstream pathway inhibition.

    • Investigate Bypass Pathways: Perform Western blot analysis on tumor lysates to check for the activation of parallel survival pathways, such as the PI3K/AKT/mTOR pathway (e.g., by probing for p-AKT and p-S6).

    • Evaluate Combination Strategies In Vivo: Based on your in vitro findings, test the efficacy of this compound in combination with other targeted agents (e.g., PI3K inhibitors) in your xenograft model.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of action of this compound?

    • A1: this compound is a covalent, irreversible inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein. It binds to the Switch-II pocket of KRAS G12C when it is in the inactive, GDP-bound state, thereby locking the protein in this "off" conformation and preventing downstream signaling.

  • Q2: Why does this compound have limited clinical activity as a monotherapy?

    • A2: The limited clinical activity of this compound is primarily due to intrinsic and acquired resistance mechanisms. These include:

      • Feedback reactivation of the MAPK pathway: Inhibition of KRAS G12C can lead to a compensatory upregulation and activation of receptor tyrosine kinases (RTKs), which in turn reactivate the MAPK pathway through wild-type RAS isoforms.

      • Activation of parallel signaling pathways: Cancer cells can bypass their dependence on KRAS signaling by activating other survival pathways, most notably the PI3K/AKT/mTOR pathway.

      • Histological transformation: In some cases, resistance can be associated with a change in the tumor's histology, for example, from adenocarcinoma to squamous cell carcinoma.

  • Q3: What are the most promising combination strategies to enhance this compound efficacy?

    • A3: Preclinical studies have shown that combining this compound with inhibitors of key resistance pathways can significantly enhance its anti-tumor activity. Promising combination partners include:

      • SHP2 inhibitors: SHP2 is a phosphatase that acts downstream of multiple RTKs and is involved in RAS activation.

      • EGFR inhibitors: In tumors where EGFR signaling is a key resistance mechanism, co-treatment with EGFR inhibitors can be effective.

      • PI3K/mTOR inhibitors: Targeting the PI3K/AKT/mTOR pathway can overcome this common bypass mechanism.

  • Q4: How does the potency of this compound compare to newer generation KRAS G12C inhibitors?

    • A4: this compound was a pioneering KRAS G12C inhibitor and a valuable research tool. However, newer agents like sotorasib (B605408) (AMG-510) and adagrasib (MRTX849) have been optimized for greater potency and have demonstrated clinical activity. For instance, sotorasib has a highly optimized methylisopropylpyridine substituent that enhances its interaction with the His95 groove of KRAS G12C, resulting in approximately 10 times higher potency than this compound.

Data Presentation

Table 1: In Vitro Activity of this compound in KRAS G12C Mutant Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (nM)Reference(s)
NCI-H358Non-Small Cell Lung Cancer150[2]
MIA PaCa-2Pancreatic Cancer~300[3]
Various p.G12C cell linesMixed150 (complete growth suppression)[2]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI) / RegressionReference(s)
MIAPaCa2Pancreatic Cancer200 mg/kg, once dailyMarked regression[2]
NCI-H358Non-Small Cell Lung Cancer200 mg/kg, once dailySignificant suppression of tumor growth[4]
Five NSCLC cell line xenograftsNon-Small Cell Lung CancerNot specifiedAll models responded; 4 of 5 showed significant tumor growth suppression[4]
NCI-H358Non-Small Cell Lung CancerNot specified47% TGI[5]

Experimental Protocols

1. Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cells.

  • Materials:

    • KRAS G12C mutant and wild-type cancer cell lines

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound

    • DMSO (vehicle control)

    • 96-well clear-bottom tissue culture plates

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Plate reader capable of measuring absorbance at 490 nm

  • Procedure:

    • Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 90 µL of complete culture medium in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

    • Compound Treatment: Prepare a 10x stock of this compound serial dilutions in complete culture medium. Add 10 µL of the diluted compound or DMSO vehicle control to the respective wells.

    • Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO2.

    • MTS Addition: Add 20 µL of MTS reagent to each well.

    • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, 5% CO2, protected from light.

    • Data Acquisition: Record the absorbance at 490 nm using a microplate reader.

    • Data Analysis:

      • Subtract the average absorbance of media-only wells (background) from all other values.

      • Normalize the data to the DMSO-treated control wells (set to 100% viability).

      • Plot the normalized viability against the logarithm of the inhibitor concentration.

      • Calculate the IC50 value using non-linear regression analysis.

2. Western Blot Analysis for p-ERK and p-AKT

This protocol is for assessing the inhibition of KRAS downstream signaling pathways.

  • Materials:

    • KRAS G12C mutant cancer cell lines

    • Complete culture medium

    • This compound

    • DMSO

    • Ice-cold PBS

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-p-AKT (Ser473), anti-total AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Cell Treatment and Lysis: Plate cells and allow them to adhere overnight. Treat with this compound or DMSO for the desired time points. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody (e.g., anti-p-ERK) diluted in blocking buffer overnight at 4°C.

      • Wash the membrane three times with TBST.

      • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane three times with TBST.

    • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped using a mild stripping buffer and re-probed with antibodies for total ERK, total AKT, and the loading control.

    • Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the corresponding total protein signal for each sample.

Mandatory Visualization

KRAS_Signaling_and_ARS1620_Inhibition cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling RTK RTK (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GDP->GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GTPase Cycle RAF RAF KRAS_GTP->RAF Activates PI3K PI3K KRAS_GTP->PI3K Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ARS1620 This compound ARS1620->KRAS_GDP Covalently Binds & Traps in Inactive State

Caption: KRAS G12C signaling pathway and the inhibitory mechanism of this compound.

Experimental_Workflow_Troubleshooting cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Troubleshooting start Start: Limited this compound Efficacy issue_2d Issue: Suboptimal activity in 2D culture start->issue_2d issue_rebound Issue: p-ERK rebound start->issue_rebound issue_vivo Issue: Inconsistent tumor regression start->issue_vivo solution_3d Solution: Use 3D spheroid models issue_2d->solution_3d end Outcome: Improved understanding of resistance & optimized strategy solution_3d->end solution_timecourse Action: Time-course Western Blot (p-ERK, p-RTKs) issue_rebound->solution_timecourse solution_combo_vitro Action: Test combination therapies (e.g., + EGFRi) solution_timecourse->solution_combo_vitro solution_combo_vitro->end solution_te Action: Assess Target Engagement (Mass Spec) issue_vivo->solution_te solution_pd Action: Tumor Pharmacodynamics (p-ERK in lysates) issue_vivo->solution_pd solution_combo_vivo Action: Test combination therapies (e.g., + PI3Ki) solution_pd->solution_combo_vivo solution_combo_vivo->end

Caption: Troubleshooting workflow for addressing limited this compound efficacy.

References

Validation & Comparative

A Head-to-Head Preclinical Comparison of ARS-1620 and Sotorasib in NSCLC Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a pivotal moment in the treatment of non-small cell lung cancer (NSCLC). Among the pioneering molecules in this class were ARS-1620 and its successor, sotorasib (B605408) (AMG 510). While sotorasib has progressed to clinical approval and widespread use, a detailed preclinical comparison with its forerunner, this compound, provides valuable insights into the evolution of KRAS G12C inhibitors and the key attributes that govern their efficacy. This guide offers an objective comparison of their performance in NSCLC models based on available experimental data.

Mechanism of Action: Covalent Inhibition of the "Undruggable" Target

Both this compound and sotorasib are small molecules designed to specifically and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein.[1] The KRAS protein is a central regulator of cell growth and proliferation, acting as a molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state.[2] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, locking it in a constitutively active state and driving oncogenic signaling through downstream pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades.[2]

This compound and sotorasib exploit the unique cysteine at position 12 by forming a covalent bond that locks the KRAS G12C protein in its inactive, GDP-bound conformation.[1][3] This prevents the exchange of GDP for GTP, thereby inhibiting downstream signaling and suppressing tumor cell growth. Sotorasib was developed from the scaffold of earlier inhibitors like this compound, with modifications to enhance its potency and pharmacokinetic properties.[1] Specifically, sotorasib has an optimized interaction with a groove near histidine 95 (His95) of the KRAS G12C protein, which contributes to its improved activity.[1]

cluster_upstream Upstream Activation cluster_kras KRAS G12C Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinases (e.g., EGFR) SOS1 SOS1 (Guanine Nucleotide Exchange Factor) RTK->SOS1 activate KRAS_GDP KRAS G12C (Inactive) GDP-bound SOS1->KRAS_GDP promote GDP/GTP exchange KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (impaired by G12C mutation) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound / Sotorasib Inhibitor->KRAS_GDP covalently bind & trap in inactive state

KRAS G12C Signaling Pathway and Inhibitor Action

Comparative Efficacy in NSCLC Cell Lines

Direct head-to-head studies comparing this compound and sotorasib in the same panel of NSCLC cell lines under identical conditions are limited in publicly available literature. However, by collating data from separate preclinical studies, we can draw a general comparison of their in vitro potency. It is important to note that variations in experimental protocols can influence results, and therefore, this comparison should be interpreted with caution.

Table 1: In Vitro Cell Viability (IC50) in KRAS G12C Mutant NSCLC Cell Lines

InhibitorCell LineIC50 (µM)Reference
This compound H358~0.4[4]
H2122>10[5]
H1792>10[4]
HCC44>10[5]
Sotorasib (AMG 510) Various KRAS G12C0.004 - 0.032[3]
NCI-H358~0.006[6]
H230.6904[6]

Note: The IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions, such as assay duration (2D vs. 3D culture, 72h vs. 96h treatment).

The available data suggests that sotorasib exhibits greater potency than this compound in inhibiting the viability of KRAS G12C NSCLC cell lines. For instance, in the H358 cell line, sotorasib demonstrated an IC50 in the nanomolar range, whereas this compound's IC50 was in the sub-micromolar range.[4][6]

Impact on Downstream Signaling

A key measure of a KRAS inhibitor's effectiveness is its ability to suppress the phosphorylation of downstream effector proteins like ERK. Studies on this compound demonstrated a dose-dependent inhibition of ERK phosphorylation in sensitive cell lines.[5] Similarly, sotorasib has been shown to potently inhibit the phosphorylation of ERK in KRAS G12C-mutant cell lines.[6] However, some studies have noted that KRAS G12C inhibition with this compound can lead to a rebound in MAPK pathway activation over time, highlighting a potential mechanism of adaptive resistance.[1]

In Vivo Antitumor Activity

Both this compound and sotorasib have demonstrated in vivo efficacy in murine xenograft models of KRAS G12C NSCLC. This compound was noted as the first orally bioavailable KRAS G12C inhibitor to show in vivo activity.[3] Preclinical studies with sotorasib also showed dose-dependent tumor regression in mice with KRAS G12C tumors.[3] While direct comparative in vivo studies are not available, the progression of sotorasib to clinical trials and its subsequent approval underscore its robust preclinical antitumor activity.

Clinical Development

This compound demonstrated promising preclinical activity but did not advance to clinical trials.[7] Sotorasib, on the other hand, has been extensively evaluated in the CodeBreaK clinical trial program. In the Phase 2 CodeBreaK 100 trial, sotorasib demonstrated an objective response rate (ORR) of 37.1% and a median progression-free survival (PFS) of 6.8 months in patients with previously treated KRAS G12C-mutated NSCLC.[8][9] These promising results led to its accelerated approval by the FDA.[10]

Table 2: Clinical Efficacy of Sotorasib in Previously Treated KRAS G12C NSCLC (CodeBreaK 100, Phase 2)

Clinical EndpointResultReference
Objective Response Rate (ORR) 37.1%[9]
Disease Control Rate (DCR) 80.6%[8]
Median Progression-Free Survival (PFS) 6.8 months[8][9]
Median Overall Survival (OS) 12.5 months[9]
Median Duration of Response (DOR) 11.1 months[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used to evaluate KRAS G12C inhibitors.

Cell Viability Assay

This assay determines the concentration of an inhibitor required to reduce cell viability by 50% (IC50).

cluster_workflow Cell Viability Assay Workflow A 1. Seed NSCLC cells (e.g., H358) in 96-well plates B 2. Allow cells to adhere (24 hours) A->B C 3. Treat with serial dilutions of this compound or Sotorasib B->C D 4. Incubate for a defined period (e.g., 72-96 hours) C->D E 5. Add viability reagent (e.g., CellTiter-Glo) D->E F 6. Measure luminescence (proportional to viable cells) E->F G 7. Calculate IC50 values using non-linear regression F->G

Experimental Workflow for Cell Viability Assay
  • Cell Culture : KRAS G12C mutant NSCLC cell lines (e.g., NCI-H358, H2122) and KRAS wild-type control lines are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO2.[12]

  • Seeding : Cells are seeded into 96-well plates at a density that ensures exponential growth during the treatment period.[12]

  • Treatment : After 24 hours, cells are treated with a range of concentrations of this compound or sotorasib.

  • Incubation : The plates are incubated for 72 to 96 hours.[12]

  • Viability Assessment : A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) is added to each well. This reagent measures ATP levels, which correlate with the number of viable cells.[13]

  • Data Acquisition : Luminescence is measured using a plate reader.

  • Analysis : The data is normalized to vehicle-treated controls, and IC50 values are calculated by fitting the dose-response curve to a non-linear regression model.[12]

Western Blot for Downstream Signaling

This technique is used to assess the phosphorylation status of key proteins in the KRAS signaling pathway, such as ERK.

  • Cell Treatment and Lysis : Cells are treated with the inhibitor for a specified time. Subsequently, the cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[5]

  • Protein Quantification : The total protein concentration in each lysate is determined using a method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting : The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used to detect the primary antibodies.

  • Detection : The signal is visualized using a chemiluminescent substrate, and the band intensities are quantified. The ratio of p-ERK to total ERK is calculated to determine the extent of signaling inhibition.

Conclusion

The progression from this compound to sotorasib represents a significant advancement in the development of targeted therapies for KRAS G12C-mutated NSCLC. While both molecules share the same fundamental mechanism of action, the available preclinical data suggests that sotorasib possesses superior potency in inhibiting cancer cell growth. This enhanced activity, coupled with favorable pharmacokinetic properties, likely contributed to its successful clinical development and eventual FDA approval. The study of these two inhibitors provides a clear illustration of the iterative process of drug discovery and the importance of optimizing molecular interactions to achieve greater therapeutic efficacy. Future research will continue to build on these foundations, exploring next-generation inhibitors and combination strategies to overcome resistance and improve outcomes for patients with KRAS-driven cancers.

References

Preclinical Showdown: A Comparative Guide to ARS-1620 and Adagrasib (MRTX849) for KRAS G12C Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective, data-driven comparison of two pioneering KRAS G12C inhibitors, ARS-1620 and adagrasib (MRTX849), based on available preclinical data. This guide delves into their mechanism of action, comparative efficacy in vitro and in vivo, and detailed experimental protocols to support further research and development in the field of targeted cancer therapy.

The KRAS oncogene, particularly with the G12C mutation, has long been considered an "undruggable" target in oncology. The advent of covalent inhibitors that specifically target the cysteine residue of the mutated KRAS protein has marked a paradigm shift in the treatment of KRAS G12C-mutated cancers. Among the frontrunners in this therapeutic revolution are this compound and adagrasib (MRTX849). This guide provides a comprehensive preclinical comparison of these two molecules, presenting key data in a structured format to facilitate objective evaluation.

Mechanism of Action: Covalent Inhibition of the "Switch-II" Pocket

Both this compound and adagrasib are highly selective, irreversible covalent inhibitors that target the mutant cysteine-12 residue of the KRAS G12C protein. By forming a covalent bond, they lock the KRAS protein in an inactive, GDP-bound state. This prevents the exchange to the active GTP-bound form, thereby abrogating downstream oncogenic signaling through pathways such as the MAPK/ERK and PI3K/AKT cascades, which are crucial for tumor cell proliferation and survival.

KRAS_G12C_Signaling_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (Inactive) GDP-bound SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C (Active) GTP-bound RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound / Adagrasib Inhibitor->KRAS_GDP Covalently Binds & Traps in Inactive State

Diagram 1: KRAS G12C Signaling Pathway and Inhibitor Action.

In Vitro Efficacy: A Comparative Look at Cellular Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. The following tables summarize the reported IC50 values for this compound and adagrasib in various KRAS G12C mutant cancer cell lines. It is important to note that these values are collated from separate studies and may not be from direct head-to-head comparisons under identical experimental conditions.

Table 1: Comparative in vitro IC50 Values of this compound and Adagrasib in KRAS G12C Mutant Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)Adagrasib (MRTX849) IC50 (nM)
NCI-H358Non-Small Cell Lung Cancer~0.12[1]10 - 973 (2D), 0.2 - 1042 (3D)[2][3]
MIA PaCa-2Pancreatic Cancer~0.3 (TE50)[4]10 - 973 (2D), 0.2 - 1042 (3D)[2][3]
NCI-H23Non-Small Cell Lung Cancer~1.32[5][6]-
SW1573Non-Small Cell Lung Cancer-10 - 973 (2D), 0.2 - 1042 (3D)[2]
NCI-H2122Non-Small Cell Lung Cancer-10 - 973 (2D), 0.2 - 1042 (3D)[2]
NCI-H1373Non-Small Cell Lung Cancer-10 - 973 (2D), 0.2 - 1042 (3D)[2]
NCI-H2030Non-Small Cell Lung Cancer-10 - 973 (2D), 0.2 - 1042 (3D)[2]
KYSE-410Esophageal Squamous Cell Carcinoma-10 - 973 (2D), 0.2 - 1042 (3D)[2]

Note: TE50 refers to the half-maximal target engagement concentration. 2D and 3D refer to the cell culture format.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The anti-tumor activity of this compound and adagrasib has been evaluated in various preclinical xenograft models. Both compounds have demonstrated significant tumor growth inhibition and, in some cases, tumor regression.

Table 2: Comparative in vivo Efficacy of this compound and Adagrasib in Xenograft Models

CompoundMouse ModelCell Line / Model TypeDosage RegimenOutcome
This compound Nude Mice (Xenograft)NCI-H358 (NSCLC)200 mg/kg, daily, oralSignificant tumor growth inhibition.[7]
Nude Mice (Xenograft)MIA-PaCa2 (Pancreatic)200 mg/kg, daily, oralMarked tumor regression.[4]
Patient-Derived Xenograft (PDX)NSCLC (KRAS G12C)200 mg/kg, daily, oralSignificant tumor growth suppression in 4 of 5 models.[8][9]
Adagrasib (MRTX849) Nude Mice (Intracranial Xenograft)LU99-Luc (NSCLC)100 mg/kg, twice daily, oralNear complete tumor regression.[10]
Nude Mice (Intracranial Xenograft)H23-Luc (NSCLC)100 mg/kg, twice daily, oralSignificant inhibition of brain tumor growth.[10]
Nude Mice (Intracranial Xenograft)LU65-Luc (NSCLC)100 mg/kg, twice daily, oralSignificant inhibition of brain tumor growth.[10]
Athymic Nude Mice (Xenograft)NCI-H2030 (NSCLC)30 mg/kg/day, oralModest tumor growth suppression as a single agent.[11]
Athymic Nude Mice (Xenograft)NCI-H2122 (NSCLC)30 mg/kg/day, oralModest tumor growth suppression as a single agent.[11]
Athymic Nude Mice (Xenograft)UMUC3 (Bladder)30 mg/kg/day, oralModest tumor growth suppression as a single agent.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate KRAS G12C inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Cell Line Culture (KRAS G12C Mutant) treatment_vitro Inhibitor Treatment (Dose-Response) cell_culture->treatment_vitro viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment_vitro->viability_assay western_blot Western Blot Analysis (p-ERK, p-AKT) treatment_vitro->western_blot ic50_determination IC50 Determination viability_assay->ic50_determination pathway_inhibition Pathway Inhibition Assessment western_blot->pathway_inhibition xenograft_model Xenograft Model Establishment treatment_vivo Inhibitor Dosing xenograft_model->treatment_vivo tumor_measurement Tumor Volume Measurement treatment_vivo->tumor_measurement tgi_analysis Tumor Growth Inhibition (TGI) Analysis tumor_measurement->tgi_analysis

Diagram 2: General Experimental Workflow for Preclinical Inhibitor Evaluation.
Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the concentration of the inhibitor that inhibits 50% of cell viability (IC50) in KRAS G12C mutant cancer cell lines.

Materials:

  • KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear-bottom, white-walled plates

  • This compound or Adagrasib stock solutions (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 90 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the inhibitor in complete culture medium. Add 10 µL of the diluted compound or DMSO vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72-120 hours at 37°C and 5% CO2.

  • Assay Procedure: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for p-ERK Inhibition

Objective: To assess the effect of the inhibitor on the phosphorylation of ERK, a key downstream effector in the MAPK pathway.

Materials:

  • KRAS G12C mutant cell lines

  • This compound or Adagrasib

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Seed cells and treat with the inhibitor at various concentrations for a specified time (e.g., 2, 6, 24 hours). Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the p-ERK signal to the total ERK signal.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a mouse xenograft model.

Materials:

  • Athymic nude mice

  • KRAS G12C mutant cancer cell line

  • Matrigel (optional)

  • Inhibitor formulation for oral gavage

  • Vehicle control

  • Calipers

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the inhibitor or vehicle control to the respective groups at the specified dosage and schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and overall health of the animals as an indicator of toxicity.

  • Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumor volume in the control group reaches a certain size).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Conclusion

Both this compound and adagrasib have demonstrated significant preclinical activity as potent and selective inhibitors of KRAS G12C. While direct comparative studies are limited, the available data suggest that both compounds effectively inhibit KRAS G12C signaling, leading to reduced cell viability in vitro and tumor growth inhibition in vivo. Adagrasib has progressed further in clinical development, with extensive data available from clinical trials. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these and future KRAS G12C inhibitors, which are poised to make a significant impact on the treatment of KRAS G12C-mutated cancers.

References

Validating ARS-1620 Target Engagement In Vivo: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating the in vivo target engagement of novel therapeutics is a critical step in the preclinical development pipeline. This guide provides a comprehensive comparison of methodologies for assessing the in vivo target engagement of ARS-1620, a first-generation covalent inhibitor of KRAS G12C, with current clinical alternatives, sotorasib (B605408) (AMG 510) and adagrasib (MRTX849).

This compound is a selective, covalent inhibitor that targets the cysteine residue of the KRAS G12C mutant protein. By binding to the inactive, GDP-bound state of KRAS G12C within the switch-II pocket, this compound effectively traps the oncoprotein in an inactive conformation, thereby inhibiting downstream signaling pathways, such as the MAPK and PI3K/AKT/mTOR pathways, that drive tumor growth. In vivo studies have demonstrated that this compound exhibits excellent oral bioavailability and can induce tumor regression in xenograft models.

Comparative Analysis of In Vivo Performance

While this compound demonstrated the feasibility of targeting KRAS G12C, next-generation inhibitors, sotorasib and adagrasib, have shown enhanced potency and have gained regulatory approval. The following tables summarize the available quantitative data to compare the in vivo performance of these three inhibitors.

InhibitorVehicleDose (mg/kg)Dosing ScheduleTumor ModelTumor Growth Inhibition (TGI) / RegressionTarget Engagement (Occupancy)
This compound Not specified200DailySubcutaneous xenograftObvious tumor recessionRapid and sustained in vivo target occupancy
Sotorasib (AMG 510) Not specified100DailyMouse models of KRAS G12C cancerCapable of inducing tumor regressionRapidly and irreversibly binds to KRAS G12C
Adagrasib (MRTX849) Not specified30 and 100DailyNCI-H358 xenograftSignificant tumor-suppressing effects (TGI of 41% for a comparable analog)Dose-dependent increase in covalent modification
InhibitorCell LineIC50 (µM)
This compound H358~1.32
Sotorasib (AMG 510) NCI-H358~0.006
MIA PaCa-2~0.009
Adagrasib (MRTX849) NCI-H358~0.014
MIA PaCa-2~0.005

Experimental Protocols

The primary method for quantitatively assessing the in vivo target engagement of covalent KRAS G12C inhibitors is a mass spectrometry-based assay that measures the occupancy of the target protein in tumor tissue.

Mass Spectrometry-Based Target Occupancy Assay

This method directly quantifies the proportion of KRAS G12C protein that is covalently bound to the inhibitor in tumor lysates from treated animals.

Materials:

  • Tumor tissue from xenograft models

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Anti-KRAS G12C antibody

  • Protein G magnetic beads

  • Trypsin

  • LC-MS/MS system

Protocol:

  • Tumor Lysate Preparation: Excised tumors are homogenized in lysis buffer on ice. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the protein extract is collected.

  • Protein Quantification: The total protein concentration in the lysate is determined using a BCA assay.

  • Immunoprecipitation (Optional but Recommended for Enrichment): An antibody specific to KRAS G12C is added to the lysate to selectively bind the target protein. Protein G magnetic beads are then used to pull down the antibody-protein complex.

  • Tryptic Digestion: The immunoprecipitated proteins or total protein lysate are denatured, reduced, and alkylated. Trypsin is then added to digest the proteins into smaller peptides.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is configured to detect and quantify both the unmodified (unbound) KRAS G12C peptide containing the target cysteine and the modified (inhibitor-bound) peptide.

  • Data Analysis: The percentage of target engagement (occupancy) is calculated by comparing the abundance of the modified peptide to the total amount of the KRAS G12C peptide (modified + unmodified).

Visualizing Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_G12C_GDP KRAS G12C (Inactive-GDP) KRAS_G12C_GTP KRAS G12C (Active-GTP) GAP GAP KRAS_G12C_GTP->GAP GTP Hydrolysis RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K SOS1->KRAS_G12C_GDP GDP->GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation ARS1620 This compound ARS1620->KRAS_G12C_GDP Covalently Binds & Traps in Inactive State

KRAS G12C Signaling Pathway and this compound Mechanism of Action.

Target_Engagement_Workflow cluster_invivo In Vivo Experiment cluster_sample_prep Sample Preparation cluster_analysis Analysis Xenograft Tumor Xenograft Model (KRAS G12C) Treatment Administer this compound or Alternative Inhibitor Xenograft->Treatment Tumor_Collection Collect Tumor Tissue at Time Points Treatment->Tumor_Collection Lysis Tumor Lysis & Protein Extraction Tumor_Collection->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification Digestion Tryptic Digestion Quantification->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Quantify Modified vs. Unmodified Peptides LCMS->Data_Analysis Occupancy Calculate % Target Occupancy Data_Analysis->Occupancy

Experimental Workflow for In Vivo Target Engagement Validation.

Combination Therapy of ARS-1620 and mTOR Inhibitors Shows Enhanced Anti-Tumor Efficacy in KRAS G12C-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that the combination of ARS-1620, a specific KRAS G12C inhibitor, with mTOR inhibitors results in a synergistic anti-tumor effect in cancer models harboring the KRAS G12C mutation. This combination strategy demonstrates superior efficacy in inhibiting tumor growth and cell proliferation compared to monotherapy with either agent alone, offering a promising therapeutic avenue for a challenging patient population.

Researchers and drug development professionals now have access to a comparative guide detailing the enhanced efficacy of combining this compound with mTOR inhibitors. This guide synthesizes data from multiple preclinical studies, providing a clear rationale for this combination therapy and detailed experimental protocols to support further investigation.

The development of KRAS G12C inhibitors like this compound marked a significant breakthrough in targeting what was once considered an "undruggable" oncogene.[1][2][3] However, intrinsic and acquired resistance have limited the long-term efficacy of these inhibitors as monotherapy.[4][5] Preclinical evidence strongly suggests that co-targeting downstream and parallel signaling pathways, such as the PI3K/AKT/mTOR pathway, can overcome this resistance and lead to more durable responses.[4][6][7][8]

Enhanced Efficacy of Combination Therapy

Studies have consistently demonstrated that the addition of an mTOR inhibitor, such as everolimus, to this compound treatment leads to a more profound and sustained inhibition of cancer cell growth and tumor progression in preclinical models of non-small cell lung cancer (NSCLC) with the KRAS G12C mutation.[6][9] This enhanced effect is attributed to the dual blockade of two critical signaling pathways that drive tumor cell survival and proliferation.[8] While this compound directly targets the mutant KRAS protein, mTOR inhibitors block a key downstream effector, preventing the cancer cells from bypassing the initial inhibition.[4][8]

Comparative Efficacy Data

The following table summarizes the quantitative data from preclinical studies, comparing the efficacy of this compound as a monotherapy versus its combination with an mTOR inhibitor.

Treatment Group Metric Result Cancer Model Reference
This compoundTumor Growth InhibitionPartial Inhibition3LL KRAS G12C Mouse Model[6]
Linsitinib + EverolimusTumor Growth InhibitionPartial Inhibition3LL KRAS G12C Mouse Model[6]
This compound + Linsitinib + EverolimusTumor Growth InhibitionStriking Suppression3LL KRAS G12C Mouse Model[6]
This compoundCell ProliferationInhibitionKRAS G12C Mutant Cells[6]
This compound + mTOR & IGF1R inhibitorsCell ProliferationEnhanced InhibitionKRAS G12C Mutant Cells[6]
KRAS G12C inhibitor (unspecified) + mTOR inhibitor (RAD001)Synergism (CI < 0.8)SynergisticLung Cancer Cell Lines[8]

Mechanism of Action: A Dual-Pronged Attack

The KRAS oncogene, when mutated, perpetually activates downstream signaling pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving uncontrolled cell growth and survival.[2] this compound is a covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive GDP-bound state.[1][2] This action effectively shuts down the MAPK pathway.

However, cancer cells can develop resistance by reactivating the PI3K-AKT-mTOR pathway.[2][4] By co-administering an mTOR inhibitor, this escape mechanism is blocked. The mTOR protein, a serine/threonine kinase, is a central regulator of cell growth, proliferation, and survival.[4] Its inhibition leads to cell cycle arrest and apoptosis.[10] The combination of this compound and an mTOR inhibitor thus creates a robust dual blockade of the primary signaling pathways essential for the survival of KRAS G12C-mutant cancer cells.[8]

Combination_Therapy_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C KRAS G12C (Active) RTK->KRAS_G12C Activation RAF RAF KRAS_G12C->RAF PI3K PI3K KRAS_G12C->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation ARS1620 This compound ARS1620->KRAS_G12C Inhibition mTOR_Inhibitor mTOR Inhibitor mTOR_Inhibitor->mTOR Inhibition Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture KRAS G12C Cell Culture Treatment_IV Treatment: - this compound - mTOR Inhibitor - Combination Cell_Culture->Treatment_IV MTS_Assay MTS Assay (Cell Viability) Treatment_IV->MTS_Assay Western_Blot_IV Western Blot (Pathway Analysis) Treatment_IV->Western_Blot_IV Xenograft Tumor Xenograft Model Treatment_V Treatment Groups: - Vehicle - this compound - mTOR Inhibitor - Combination Xenograft->Treatment_V Tumor_Measurement Tumor Volume Measurement Treatment_V->Tumor_Measurement Western_Blot_V Western Blot (Tumor Analysis) Treatment_V->Western_Blot_V

References

A Head-to-Head Comparison of KRAS G12C Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The discovery and development of inhibitors targeting the KRAS G12C mutation have marked a pivotal moment in oncology, offering a new therapeutic avenue for a patient population with historically limited options. This guide provides a detailed, data-driven comparison of the leading KRAS G12C inhibitors—the approved agents Sotorasib (B605408) and Adagrasib, and the promising clinical-stage candidates Divarasib (B10829276) and Glecirasib (B12386130).

The KRAS G12C Mutation and Mechanism of Inhibition

The Kirsten Rat Sarcoma (KRAS) proto-oncogene is a frequently mutated driver in human cancers. The specific G12C mutation, a glycine-to-cysteine substitution at codon 12, leads to a constitutively active KRAS protein, promoting uncontrolled cell growth and proliferation through downstream signaling pathways like the MAPK/ERK and PI3K/AKT cascades.

The current generation of KRAS G12C inhibitors are covalent binders that specifically and irreversibly attach to the mutant cysteine-12 residue. This binding event locks the KRAS G12C protein in its inactive, GDP-bound state, thereby blocking its interaction with downstream effectors and halting the oncogenic signaling.

Figure 1. Simplified KRAS G12C signaling pathway and inhibitor mechanism of action.

Preclinical Performance Metrics

Preclinical studies are fundamental in characterizing the potency and selectivity of these inhibitors. Divarasib, in particular, has shown significantly higher potency and selectivity in preclinical models compared to the first-generation inhibitors, sotorasib and adagrasib.

InhibitorTargetAssay TypeIC50 (approx.)SelectivityReference
Sotorasib (AMG 510)KRAS G12CBiochemical8.88 nM (Nucleotide Exchange)Selective for G12C over WT, G12D, G12V
KRAS G12CCell-based (H358)19 nMSelective for G12C cell lines
Adagrasib (MRTX849)KRAS G12CBiochemical5 nM>1,000-fold vs. wild-type KRAS
KRAS G12CCell-based~5 nMHighly selective for KRAS G12C
Divarasib (GDC-6036)KRAS G12CBiochemicalSub-nanomolar5-20x more potent & up to 50x more selective than sotorasib/adagrasib
KRAS G12CCell-basedSub-nanomolar>18,000-fold vs. wild-type cell lines
Glecirasib (JAB-21822)KRAS G12CCell-basedSub-nanomolarHigh selectivity over wild-type KRAS

Note: IC50 values can vary based on the specific assay conditions and cell lines used. The data presented is a synthesis from multiple sources for comparative purposes.

Clinical Efficacy and Safety

Clinical trials have demonstrated the significant anti-tumor activity of KRAS G12C inhibitors, leading to two FDA approvals and promising data for agents in late-stage development. The following tables summarize key clinical data in Non-Small Cell Lung Cancer (NSCLC) and other solid tumors.

Table 2: Clinical Efficacy in Advanced KRAS G12C-Mutated NSCLC (Previously Treated)
InhibitorTrial (Phase)NObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Reference
Sotorasib CodeBreaK 100 (II)12437.1%6.8 months12.5 months
Adagrasib KRYSTAL-1 (I/II)11242.9%6.5 months12.6 months
Divarasib Phase I6053.4%13.1 monthsNot Reached
Glecirasib Phase IIb11747.9%8.2 months13.6 months
Table 3: Clinical Efficacy in Other KRAS G12C-Mutated Solid Tumors
InhibitorTumor TypeTrial (Phase)NObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
Sotorasib Colorectal CancerCodeBreaK 100 (II)629.7%4.0 months
Adagrasib Colorectal CancerKRYSTAL-1 (I/II)4419%5.6 months
Divarasib Colorectal Cancer (+ Cetuximab)Phase Ib2962%Not Reached
Glecirasib Pancreatic CancerPhase I/II3141.9%5.6 months
Safety and Tolerability Profile

While generally well-tolerated, KRAS G12C inhibitors are associated with a range of treatment-related adverse events (TRAEs), primarily gastrointestinal in nature. Glecirasib has been noted for a potentially more favorable gastrointestinal safety profile. Adagrasib has demonstrated CNS penetration and intracranial activity in patients with untreated brain metastases, a significant advantage for this patient population.

InhibitorMost Common TRAEs (any grade)Grade ≥3 TRAEsKey DifferentiatorsReference
Sotorasib Diarrhea, nausea, fatigue, hepatotoxicity (increased ALT/AST)~20%Potential for hepatotoxicity
Adagrasib Nausea, diarrhea, vomiting, fatigue~45%CNS penetration and activity; risk of QTc prolongation
Divarasib Nausea, vomiting, diarrhea~12%Mostly low-grade and manageable
Glecirasib Anemia, increased bilirubin, increased ALT/AST~39%Low rates of gastrointestinal toxicities (nausea, vomiting, diarrhea)

Experimental Methodologies

Robust preclinical and clinical evaluation of KRAS G12C inhibitors relies on a suite of standardized assays.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Biochemical Biochemical Assays (e.g., TR-FRET, SPR) - Potency (IC50) - Binding Kinetics CellBased Cell-Based Assays (KRAS G12C Cell Lines) - Viability (IC50) - pERK Inhibition Biochemical->CellBased Candidate Selection InVivo In Vivo Xenograft Models (Subcutaneous/Orthotopic) - Tumor Growth Inhibition (TGI) - PK/PD Analysis CellBased->InVivo In Vivo Proof-of-Concept Phase1 Phase I Trial - Safety & Tolerability - Pharmacokinetics (PK) - Recommended Phase 2 Dose (RP2D) InVivo->Phase1 IND-Enabling Phase2 Phase II Trial - Efficacy (ORR) - Duration of Response (DoR) Phase1->Phase2 Phase3 Phase III Trial - Comparative Efficacy (PFS, OS) - Confirmation of Benefit Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Figure 2. General experimental workflow for the development of KRAS G12C inhibitors.

Biochemical Assays
  • Objective: To determine the direct inhibitory potency and binding characteristics of a compound against the purified KRAS G12C protein.

  • Methodology: Techniques like Time-Resolved Fluorescence Energy Transfer (TR-FRET) or Surface Plasmon Resonance (SPR) are commonly used. For a competition-based binding assay, a known ligand is immobilized, and the ability of the test inhibitor to compete for binding to the KRAS G12C protein is measured. The output is typically an IC50 or dissociation constant (Kd), quantifying the inhibitor's potency.

Cell-Based Assays
  • Objective: To assess the inhibitor's activity in a more biologically relevant context using cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2).

  • Methodology:

    • Cell Viability/Proliferation: Cells are seeded in multi-well plates and treated with a dose range of the inhibitor for a set period (e.g., 72 hours). Cell viability is measured using reagents like CellTiter-Glo® or by direct cell counting. The resulting dose-response curve is used to calculate the IC50 value.

    • Target Engagement & Pathway Inhibition: To confirm the mechanism of action, treated cells are lysed, and protein levels of phosphorylated ERK (pERK), a key downstream marker, are measured via Western blot or ELISA. A reduction in pERK levels indicates successful inhibition of the KRAS pathway.

In Vivo Xenograft Models
  • Objective: To evaluate the anti-tumor efficacy and tolerability of the inhibitor in a living organism.

  • Methodology:

    • Model Establishment: Human cancer cells with the KRAS G12C mutation are implanted subcutaneously into the flank of immunocompromised mice.

    • Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. The inhibitor is administered orally at various doses, typically once or twice daily.

    • Efficacy Assessment: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in tumor volume between treated and control groups.

    • Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be excised to measure target engagement (e.g., percentage of drug-bound KRAS G12C) and downstream pathway modulation (pERK levels).

Mechanisms of Resistance

Despite initial responses, most tumors eventually develop resistance to KRAS G12C inhibitors. Understanding these mechanisms is crucial for developing next-generation inhibitors and combination strategies. Resistance can be broadly categorized as "on-target" or "off-target."

  • On-Target Resistance: This involves alterations to the KRAS gene itself, such as secondary KRAS mutations (e.g., G12D/R/V, Q61H, R68S) that prevent the inhibitor from binding, or high-level amplification of the KRAS G12C allele.

  • Off-Target Resistance: This occurs when cancer cells bypass the need for KRAS G12C signaling. Common mechanisms include the activation of alternative signaling pathways through mutations or amplifications in other genes like NRAS, BRAF, MET, or members of the RTK-RAS-MAPK cascade. Histologic transformation, for instance from adenocarcinoma to squamous cell carcinoma, has also been observed.

Conclusion

The development of KRAS G12C inhibitors represents a significant advance in precision oncology. While sotorasib and adagrasib have established the clinical benefit of targeting this mutation, next-generation inhibitors like divarasib and glecirasib show promise for improved efficacy and tolerability. Divarasib's enhanced preclinical potency and selectivity, along with its encouraging early clinical data, position it as a strong future candidate. Glecirasib's favorable gastrointestinal safety profile could offer a significant advantage in patient compliance and quality of life. The unique CNS activity of adagrasib addresses a critical unmet need for patients with brain metastases. The ongoing research and head-to-head clinical trials will be essential in defining the optimal use of these agents and overcoming the challenge of acquired resistance.

A Researcher's Guide to ARS-1620: Performance and Application as a KRAS G12C Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of ARS-1620 with other KRAS G12C inhibitors, offering objective performance data and detailed experimental protocols for researchers, scientists, and drug development professionals. This compound was a pioneering, potent, and selective covalent inhibitor of KRAS G12C, the most common KRAS mutation in non-small cell lung cancer (NSCLC).[1][2] It serves as a crucial reference compound for evaluating new potential therapies targeting this once "undruggable" oncoprotein.

Mechanism of Action

The KRAS protein acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate downstream signaling pathways crucial for cell growth and survival.[3] The G12C mutation introduces a cysteine residue that, in the GDP-bound state, creates a cryptic allosteric pocket known as the Switch-II pocket (S-IIP).[1][3]

This compound leverages this unique feature through a two-step mechanism:

  • Reversible Binding: The molecule initially binds non-covalently to the S-IIP of the inactive, GDP-bound KRAS G12C.[3]

  • Covalent Inhibition: An acrylamide (B121943) "warhead" on this compound then forms an irreversible covalent bond with the mutant cysteine residue.[4]

This process effectively traps KRAS G12C in its inactive state, preventing SOS-mediated nucleotide exchange to the active GTP-bound form and blocking downstream signaling through pathways like RAF-MEK-ERK and PI3K-AKT-mTOR.[4][5]

KRAS_Signaling_Pathway cluster_upstream Upstream Signals cluster_kras KRAS Cycle cluster_downstream Downstream Effectors cluster_output Cellular Response RTK RTK SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_GDP KRAS G12C (GDP-bound, Inactive) SOS1->KRAS_GDP Promotes GDP→GTP Exchange KRAS_GTP KRAS G12C (GTP-bound, Active) KRAS_GDP->KRAS_GTP Nucleotide Cycling RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation ARS1620 This compound ARS1620->KRAS_GDP Covalently Binds & Traps in Inactive State

Caption: KRAS G12C signaling pathway and the inhibitory action of this compound.

Comparative Performance Data

This compound represented a significant improvement over its predecessors, such as ARS-853, offering better potency and oral bioavailability.[5][6] However, subsequent drug discovery efforts led to clinically approved inhibitors like Sotorasib (AMG 510) and Adagrasib (MRTX849), which exhibit enhanced potency. These compounds serve as important comparators in drug screening campaigns where this compound is used as a benchmark.

Table 1: Preclinical Potency of KRAS G12C Inhibitors

Compound Target Assay Type Cell Line IC50 Citation
This compound KRAS G12C Signaling pERK Inhibition H358 ~120 nM [6]
This compound Cell Viability Proliferation H358 ~1.32 µM [7]
ARS-853 KRAS G12C Signaling pERK Inhibition H358 ~1700 nM [6]
Sotorasib (AMG 510) Cell Viability Proliferation NCI-H358 ~6 nM [5]
Sotorasib (AMG 510) Cell Viability Proliferation MIA PaCa-2 ~9 nM [5]

| Adagrasib (MRTX849) | KRAS G12C Signaling | pERK Inhibition | Various | Micromolar range (early compounds) |[6] |

Table 2: In Vivo and Pharmacokinetic Properties

Compound Parameter Species Value Citation
This compound Oral Bioavailability (F) Mouse >60% [5][6]
This compound Tumor Growth Inhibition (TGI) Mouse (H358 Xenograft) 47% [7]
ARS-853 Oral Bioavailability (F) Mouse <2% [5]

| ARS-853 | Plasma Stability (t½) | Mouse | <20 min |[5] |

While direct head-to-head clinical trial data is not available, preclinical evidence shows that Sotorasib is approximately 20 to 40 times more potent than this compound in inhibiting pERK and cell viability, respectively.[5] The discovery of an alternative orientation of the His95 residue on KRAS G12C created a surface groove that newer inhibitors like Sotorasib and Adagrasib exploit to achieve enhanced potency.[5][8]

Experimental Protocols

Using this compound as a reference compound is standard practice in screening for novel KRAS G12C inhibitors. Below are summarized protocols for key validation experiments.

Drug_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Validation cluster_tertiary In Vivo Testing start Compound Library assay Biochemical Assay (e.g., Nucleotide Exchange) start->assay hits Primary Hits assay->hits ars1620_ref1 This compound (Positive Control) ars1620_ref1->assay dmso_ref1 DMSO (Negative Control) dmso_ref1->assay cell_assay Cell-Based Assay (e.g., Proliferation, pERK Western) hits->cell_assay validated_hits Validated Hits cell_assay->validated_hits ars1620_ref2 This compound (Reference Compound) ars1620_ref2->cell_assay xenograft Xenograft Models validated_hits->xenograft lead Lead Candidate xenograft->lead ars1620_ref3 This compound (In Vivo Benchmark) ars1620_ref3->xenograft

Caption: A typical drug screening workflow using this compound as a reference.

1. Guanine (B1146940) Nucleotide Exchange Assay

  • Objective: To identify inhibitors that lock KRAS G12C in the inactive, GDP-bound state.[3]

  • Protocol Summary:

    • Prepare a solution of purified, GDP-loaded recombinant KRAS G12C protein.

    • Add the test compound or reference compound (this compound) at various concentrations.

    • Initiate the exchange reaction by adding the guanine nucleotide exchange factor (GEF), such as SOS1, and a fluorescently labeled GTP analog (e.g., BODIPY-GTP).

    • Monitor the increase in fluorescence signal over time, which corresponds to the amount of fluorescent GTP bound to KRAS G12C.

    • Data Analysis: Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[3]

2. Cell Proliferation Assay (MTS or CellTiter-Glo)

  • Objective: To assess the effect of inhibitors on the viability and growth of KRAS G12C-mutant cancer cells.

  • Protocol Summary:

    • Seed KRAS G12C-mutant cell lines (e.g., NCI-H358) and KRAS wild-type control cell lines in 96-well plates.

    • After allowing cells to adhere, treat them with a serial dilution of the test compound, this compound, or DMSO vehicle.

    • Incubate for a period of 72 to 96 hours.[9]

    • Add MTS or CellTiter-Glo reagent according to the manufacturer's instructions and measure absorbance or luminescence, respectively.

    • Data Analysis: Normalize the results to the DMSO-treated cells to determine the percentage of cell viability. Calculate GI50 or IC50 values from the resulting dose-response curves.

3. Western Blotting for Pathway Modulation

  • Objective: To confirm that inhibition of cell proliferation is due to on-target suppression of the KRAS signaling pathway.

  • Protocol Summary:

    • Treat KRAS G12C-mutant cells with the test compound, this compound, or DMSO for a specified time (e.g., 4, 24, 48 hours).[10][11]

    • Lyse the cells and quantify protein concentration.

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total forms of downstream effectors, such as p-ERK, ERK, p-AKT, and AKT.

    • Data Analysis: Visualize protein bands using chemiluminescence and quantify band intensity. A reduction in the ratio of phosphorylated to total protein indicates pathway inhibition.

4. In Vivo Tumor Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of a lead compound in an animal model, using this compound as a benchmark.[2]

  • Protocol Summary:

    • Implant KRAS G12C-mutant human tumor cells (e.g., NCI-H358) subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, this compound, test compound).

    • Administer compounds orally at a predetermined dose and schedule (e.g., daily).[2][10]

    • Monitor tumor volume and body weight regularly throughout the study.

    • Data Analysis: Compare the tumor growth in treated groups to the vehicle control group to calculate Tumor Growth Inhibition (TGI). This compound has been shown to induce significant tumor regression in these models.[2]

Conclusion: The Role of this compound in Modern Drug Discovery

Logical_Comparison cluster_ars Pioneering Inhibitors cluster_clinical Clinically Approved Inhibitors cluster_improvements Key Advancements ARS853 ARS-853 (Low Bioavailability) ARS1620 This compound (In Vivo Tool Compound) ARS853->ARS1620 Improved PK/ Potency Sotorasib Sotorasib (AMG 510) ARS1620->Sotorasib Basis for Further Optimization Adagrasib Adagrasib (MRTX849) ARS1620->Adagrasib Basis for Further Optimization Validation New Chemical Entities ARS1620->Validation Serves as Benchmark for Potency Increased Potency Sotorasib->Potency PK Optimized PK Sotorasib->PK His95 His95 Groove Binding Sotorasib->His95 Adagrasib->Potency Adagrasib->PK Adagrasib->His95

References

Comparative Analysis of ARS-1620 and Other KRAS G12C Inhibitors in Cross-Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cross-resistance profiles of pioneering KRAS G12C inhibitors, supported by experimental data and detailed methodologies.

The advent of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in the treatment of cancers harboring this specific oncogene. ARS-1620, a first-generation KRAS G12C inhibitor, paved the way for the development of clinically approved drugs such as sotorasib (B605408) (AMG-510) and adagrasib (MRTX-849). Understanding the mechanisms of resistance to these therapies and the patterns of cross-resistance between them is crucial for developing next-generation inhibitors and effective combination strategies. This guide provides a comparative overview of cross-resistance studies involving this compound, sotorasib, and adagrasib, supported by experimental data and detailed protocols.

Data Presentation: Cross-Resistance of KRAS G12C Inhibitors

The development of resistance to KRAS G12C inhibitors is a significant clinical challenge. Studies have demonstrated that both intrinsic and acquired resistance mechanisms can lead to reduced sensitivity to these agents. Below are tables summarizing the half-maximal inhibitory concentration (IC50) values of this compound, sotorasib, and adagrasib in sensitive and resistant non-small cell lung cancer (NSCLC) cell lines.

Table 1: IC50 Values in Sensitive vs. Acquired Resistant NSCLC Cell Lines

Cell LineInhibitorIC50 (µM)
H358 (Sensitive)This compound~0.4
Sotorasib (AMG-510)<0.04
Adagrasib (MRTX-849)Not specified in source
H358R (Resistant)This compoundIncreased
Sotorasib (AMG-510)>19
Adagrasib (MRTX-849)Increased

Note: "Increased" indicates a higher IC50 value in the resistant cell line compared to the sensitive parental line, as stated in the source, though the exact value is not provided. H358R cells were generated through in vitro dose escalation with a KRAS G12C inhibitor.[1][2]

Table 2: Impact of Secondary KRAS Y96D Mutation on Inhibitor Potency

InhibitorFold Change in IC50 (KRAS G12C/Y96D vs. KRAS G12C)
This compound~20-fold increase
Sotorasib (AMG-510)>100-fold increase
Adagrasib (MRTX-849)>100-fold increase

Note: The Y96D mutation occurs in the switch-II pocket of KRAS, a critical binding site for these covalent inhibitors.[3][4]

Signaling Pathways and Resistance Mechanisms

KRAS G12C inhibitors function by covalently binding to the mutant cysteine residue, trapping KRAS in an inactive GDP-bound state. This prevents the activation of downstream pro-proliferative signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways.

KRAS_Signaling_Pathway RTK RTK (e.g., EGFR) GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 KRAS_GDP KRAS G12C (GDP-bound, Inactive) GRB2_SOS1->KRAS_GDP GDP->GTP KRAS_GTP KRAS G12C (GTP-bound, Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitors This compound Sotorasib Adagrasib Inhibitors->KRAS_GDP Covalent binding Resistance Resistance Mechanisms: - Secondary KRAS mutations - RTK activation - Bypass signaling Resistance->KRAS_GTP Reactivation

KRAS G12C signaling pathway and inhibitor action.

Resistance to KRAS G12C inhibitors can emerge through two primary mechanisms:

  • On-target resistance: This involves the acquisition of secondary mutations in the KRAS gene itself. These mutations can either prevent the inhibitor from binding to the switch-II pocket (e.g., Y96D) or reactivate KRAS through other means.

  • Off-target resistance: This occurs through the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling. This can involve the amplification or mutation of receptor tyrosine kinases (RTKs) like EGFR, MET, or FGFR, or alterations in downstream signaling components.

Experimental Protocols

The following are detailed methodologies for key experiments used in the study of cross-resistance to KRAS G12C inhibitors.

Generation of Drug-Resistant Cell Lines

This protocol outlines a general method for developing acquired resistance in cancer cell lines through continuous dose escalation.

Experimental_Workflow Start Start with sensitive parental cell line (e.g., H358) IC50 Determine initial IC50 of the KRAS G12C inhibitor Start->IC50 Culture Culture cells in increasing concentrations of the inhibitor IC50->Culture Monitor Monitor cell viability and allow resistant clones to emerge Culture->Monitor Isolate Isolate and expand resistant colonies Monitor->Isolate Confirm Confirm resistance by re-evaluating IC50 Isolate->Confirm Characterize Characterize resistant cells (e.g., sequencing, Western blot) Confirm->Characterize End Resistant cell line (e.g., H358R) Characterize->End

Workflow for generating drug-resistant cell lines.
  • Cell Culture: Culture KRAS G12C mutant cancer cells (e.g., NCI-H358) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Initial IC50 Determination: Determine the initial IC50 of the KRAS G12C inhibitor (e.g., this compound, sotorasib, or adagrasib) for the parental cell line using a cell viability assay (see protocol below).

  • Dose Escalation: Continuously culture the cells in the presence of the inhibitor, starting at a concentration below the IC50. Gradually increase the drug concentration over several months as the cells adapt and become resistant.

  • Isolation of Resistant Clones: Once cells can proliferate at a significantly higher concentration of the inhibitor (e.g., >10x the initial IC50), isolate single-cell clones to establish a homogenous resistant population.

  • Confirmation of Resistance: Characterize the established resistant cell lines by determining the new IC50 of the inhibitor and comparing it to the parental line.

  • Maintenance: Maintain the resistant cell lines in a culture medium containing a maintenance dose of the inhibitor to ensure the stability of the resistant phenotype.

Cell Viability Assay (CCK-8 or MTT)

This assay is used to determine the IC50 of inhibitors in both sensitive and resistant cell lines.

  • Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the KRAS G12C inhibitors (this compound, sotorasib, adagrasib) for 72-96 hours. Include a vehicle control (DMSO).

  • Reagent Incubation: Add Cell Counting Kit-8 (CCK-8) or MTT solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values using a non-linear regression model.

Western Blot Analysis

This technique is used to assess the activity of the KRAS signaling pathway by measuring the phosphorylation status of key downstream proteins like ERK and AKT.

  • Cell Lysis: Treat sensitive and resistant cells with the inhibitors at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of ERK, AKT, and other relevant signaling proteins. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate the membrane with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

Cross-resistance studies are vital for understanding the limitations of current KRAS G12C inhibitors and for guiding the development of more durable therapeutic strategies. The data presented here indicate that resistance to one KRAS G12C inhibitor often confers cross-resistance to others, particularly when resistance is driven by on-target secondary mutations in the drug-binding pocket. However, the degree of cross-resistance can vary depending on the specific resistance mechanism. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the complex landscape of KRAS G12C inhibitor resistance. Future research should focus on identifying novel therapeutic approaches, including combination therapies and next-generation inhibitors, to overcome these resistance mechanisms and improve outcomes for patients with KRAS G12C-mutant cancers.

References

Safety Operating Guide

Proper Disposal Procedures for ARS-1620: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of the KRAS G12C inhibitor ARS-1620, ensuring laboratory safety and regulatory compliance.

This compound is a potent, selective, and orally bioavailable covalent inhibitor of KRAS G12C, a key mutation in various cancers. As with any potent research chemical, adherence to strict safety and disposal protocols is paramount to protect laboratory personnel and the environment. This document provides a comprehensive operational plan for the proper disposal of this compound, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before handling this compound, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While a complete, universal SDS for this compound is not publicly available, the following guidelines are based on best practices for handling potent, cytotoxic, and covalent chemical inhibitors.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Nitrile or other chemically resistant gloves must be worn.

  • Body Protection: A lab coat should be worn at all times.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water and remove contaminated clothing.

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

This compound: Physical and Chemical Properties

The following table summarizes key quantitative data for this compound, compiled from various chemical suppliers and databases.

PropertyValue
Chemical Name (S)-1-(4-(6-Chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazin-1-yl)prop-2-en-1-one
CAS Number 1698055-85-4
Molecular Formula C₂₁H₁₇ClF₂N₄O₂
Molecular Weight 430.84 g/mol
Solubility Soluble in DMSO and 0.1N HCl(aq)[1]
Storage Temperature Powder: -20°C for 3 years. In solvent: -80°C for 2 years[2]
Purity ≥99%[1]
Optical Purity 99.2% e.e.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Adherence to institutional, local, state, and federal regulations is mandatory.

  • Waste Segregation:

    • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, pipette tips, vials, bench paper) must be collected in a dedicated, clearly labeled hazardous waste container. This container should be made of a shatter-resistant material (plastic is often preferred) and have a secure, sealable lid.

    • Liquid Waste: All liquid waste containing this compound (e.g., unused solutions, cell culture media, rinsates) must be collected in a separate, dedicated, and clearly labeled hazardous liquid waste container. Ensure the container is compatible with the solvents used.

    • Sharps Waste: Needles, syringes, scalpels, and any broken glass contaminated with this compound must be disposed of in a designated, puncture-proof sharps container labeled for cytotoxic/hazardous chemical waste.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste."

    • The full chemical name, "this compound," and its CAS number, "1698055-85-4," must be written on the label.

    • Indicate the approximate concentration and volume of the waste.

    • Record the date when the first piece of waste was added to the container.

  • Storage of Waste:

    • Store all hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.

    • Secondary containment (e.g., a larger, chemically resistant bin) is required to contain any potential leaks or spills.

    • Consult your institution's Environmental Health and Safety (EHS) office for specific storage time limits.

  • Empty Container Disposal:

    • Empty containers that held pure this compound must be treated as hazardous waste.

    • It is best practice to triple-rinse the container with a suitable solvent (e.g., the solvent used to dissolve the compound).

    • The rinsate from each rinse must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing, deface or remove the original label from the container and dispose of it as regular laboratory glass or plastic waste, or as directed by your EHS department.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Never dispose of this compound or its waste down the drain or in the regular trash.

    • The final disposal method for this type of cytotoxic and chemical waste is typically high-temperature incineration by a licensed hazardous waste disposal company.

Signaling Pathway and Experimental Workflow

To provide further context for researchers working with this compound, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow for characterizing covalent inhibitors.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (Receptor Tyrosine Kinase) SOS SOS1 (GEF) RTK->SOS Growth Factor Signal KRAS_GDP KRAS G12C (Inactive-GDP) KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP GTP Hydrolysis (Blocked by G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS->KRAS_GDP GDP-GTP Exchange GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ARS1620 This compound ARS1620->KRAS_GDP Covalent Binding

Caption: The KRAS signaling pathway and the mechanism of action of this compound.

Covalent_Inhibitor_Workflow Start Start: Covalent Inhibitor Candidate (e.g., this compound) Biochemical_Assay Biochemical Assay (e.g., Kinase Activity Assay) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Cell Viability, Western Blot) Start->Cell_Based_Assay Data_Analysis Data Analysis: Determine IC50, kinact/KI Biochemical_Assay->Data_Analysis Washout_Experiment Washout Experiment Cell_Based_Assay->Washout_Experiment Mass_Spectrometry Mass Spectrometry (Target Engagement) Cell_Based_Assay->Mass_Spectrometry Washout_Experiment->Data_Analysis Mass_Spectrometry->Data_Analysis Conclusion Conclusion: Confirm Covalent Mechanism and Potency Data_Analysis->Conclusion

Caption: A general experimental workflow for the characterization of covalent inhibitors.

References

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